HDAC3-IN-T247
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSLSOENGWIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451042-18-4 | |
| Record name | N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
HDAC3-IN-T247: A Selective Histone Deacetylase 3 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC3-IN-T247 is a potent and selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3), a class I histone deacetylase enzyme.[1][2][3][4] Emerging from a click chemistry-based combinatorial fragment assembly approach, this compound has demonstrated significant potential as a chemical probe to elucidate the biological functions of HDAC3 and as a lead compound for the development of novel therapeutics.[2] HDAC3 plays a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer and viral infections.[1][2] this compound exerts its biological effects by selectively inhibiting the deacetylase activity of HDAC3, leading to an increase in the acetylation of both histone and non-histone proteins, such as the p65 subunit of NF-κB.[1][2][3][4] This guide provides a comprehensive overview of the technical details of this compound, including its selectivity profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Data Presentation
Inhibitor Selectivity and Potency
This compound exhibits high selectivity for HDAC3 over other HDAC isoforms. The following table summarizes the in vitro inhibitory activity of this compound against a panel of histone deacetylases.
| Enzyme Target | IC50 (µM) |
| HDAC3 | 0.24 |
| HDAC1 | > 30 |
| HDAC4 | > 30 |
| HDAC6 | > 30 |
| HDAC8 | > 30 |
Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from Suzuki T, et al. PLoS One. 2013;8(7):e68669.
Cellular Activity
In cellular assays, this compound demonstrates potent activity in modulating HDAC3-specific pathways and eliciting biological responses.
| Cell Line | Assay Type | Endpoint Measured | Result |
| HCT116 | Western Blot | Acetylated NF-κB (p65) | Dose-dependent increase in acetylation.[2][4] |
| HCT116 | Cell Growth Inhibition Assay | Cell Viability | Growth inhibition observed.[2] |
| PC-3 | Cell Growth Inhibition Assay | Cell Viability | Growth inhibition observed.[2] |
| OM-10.1 | HIV-1 Reactivation Assay | p24 Antigen Levels | Activation of HIV gene expression.[2] |
Table 2: Summary of the cellular activities of this compound in various cancer and latently HIV-infected cell lines.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of HDAC3, which leads to the hyperacetylation of its substrates. A key non-histone target of HDAC3 is the p65 subunit of the NF-κB transcription factor. Deacetylation of p65 by HDAC3 is a crucial step in the termination of NF-κB signaling. By inhibiting HDAC3, this compound promotes the acetylated, active state of p65, leading to enhanced and prolonged NF-κB target gene expression.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro HDAC Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against HDAC3 and other HDAC isoforms.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzymes (HDAC1, 3, 4, 6, 8) to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well black plate, add the diluted this compound solutions.
-
Add the diluted HDAC enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence enhancer.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of NF-κB Acetylation
This protocol details the procedure for detecting changes in the acetylation of the p65 subunit of NF-κB in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 8 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated NF-κB p65 (e.g., at Lys310) overnight at 4°C.
-
As loading controls, probe separate blots or strip and re-probe the same blot with antibodies against total NF-κB p65 and a housekeeping protein (e.g., β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Cell Growth Inhibition Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool for investigating the specific roles of HDAC3 in various biological processes. Its high selectivity and demonstrated cellular activity make it a powerful probe for dissecting HDAC3-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for the characterization and utilization of this selective inhibitor in both biochemical and cell-based assays. Further studies with this compound may pave the way for the development of novel therapeutic strategies targeting HDAC3 in cancer and other diseases.
References
An In-depth Technical Guide to the Biological Functions of Histone Deacetylase 3 (HDAC3) and the Impact of Selective Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the multifaceted roles of HDAC3, a critical epigenetic regulator. It explores its enzymatic and non-enzymatic functions, its involvement in key signaling pathways, and its implications in various disease states. A significant focus is placed on the effects of selective HDAC3 inhibition, particularly through the potent inhibitor T247, with comprehensive data, experimental protocols, and pathway visualizations.
Introduction to Histone Deacetylase 3 (HDAC3)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation process generally leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1][2]
HDAC3 is a Class I histone deacetylase that is essential for normal physiological function, growth, and development.[4][5] Unlike other HDACs, HDAC3's function and enzymatic activity are intrinsically linked to its association with large multi-protein nuclear receptor corepressor complexes, specifically those containing the silencing mediator of retinoic and thyroid hormone receptors (SMRT, also known as NCoR2) and nuclear receptor corepressor 1 (NCoR1).[6][7][8] This interaction is required to activate its deacetylase function.[7][8] HDAC3 possesses both enzymatic and non-enzymatic activities and can shuttle between the nucleus and the cytoplasm, allowing it to regulate a wide array of cellular processes.[2][4][5]
Core Biological Functions of HDAC3
HDAC3 is a pivotal regulator in numerous biological contexts, from modulating gene expression to influencing complex signaling networks. Its functions are critical in both health and disease.
Transcriptional Regulation and Chromatin Remodeling
The canonical function of HDAC3 is the deacetylation of histone tails. By removing acetyl groups, HDAC3 increases the positive charge of histones, strengthening their interaction with negatively charged DNA. This leads to chromatin condensation and transcriptional repression.[1][6] HDAC3 is recruited to specific gene promoters by DNA-binding transcription factors in complex with NCoR/SMRT corepressors.[6][7] This mechanism is fundamental to the regulation of genes involved in development, metabolism, and inflammation.[7][9]
Deacetylation of Non-Histone Substrates
Beyond histones, HDAC3 targets a multitude of non-histone proteins, thereby regulating their activity, stability, and interactions.[2][10] This function is critical to its diverse biological roles.
Key Non-Histone Substrates of HDAC3:
-
NF-κB (RelA/p65): A master regulator of inflammation. HDAC3 can deacetylate the RelA/p65 subunit of NF-κB.[1][4] This deacetylation has complex, context-dependent effects on NF-κB's transcriptional activity.[2][4] Selective inhibition of HDAC3 leads to increased NF-κB acetylation.[11][12]
-
STAT1 and STAT3: Signal Transducer and Activator of Transcription proteins involved in cytokine signaling. HDAC3 modulates the acetylation status of STAT1 and STAT3, thereby influencing their signaling output.[1][2][13]
-
MEF2 (Myocyte Enhancer Factor 2): A transcription factor crucial for muscle development. HDAC3 interacts with and deacetylates MEF2, repressing its transcriptional activity and inhibiting myogenesis.[3]
-
p53: A critical tumor suppressor protein. HDAC3 can deacetylate p53, influencing its stability and function in cell cycle control and apoptosis.[10]
Involvement in Key Signaling Pathways and Disease
HDAC3's regulatory functions place it at the nexus of several critical signaling pathways, and its dysregulation is implicated in numerous pathologies.
-
Inflammation and Immunity: HDAC3 is a pivotal regulator of inflammatory gene expression.[1][4][14] It modulates the NF-κB and STAT signaling pathways, which are central to immune responses.[1][2][13] Inhibition of HDAC3 has shown beneficial effects in various inflammatory pathologies by reducing the expression of pro-inflammatory cytokines.[1][15]
-
Cancer: HDAC3 is implicated in cancer cell proliferation and metastasis.[16] Its inhibition can induce growth arrest and apoptosis in cancer cells, making it a promising therapeutic target.[11][12] For example, the HDAC3 inhibitor T247 has been shown to inhibit the proliferation of human colon cancer cells.[11]
-
Neurobiology: HDAC3 plays a dual role in the central nervous system, contributing to both neuroinflammation and neuroprotection.[15] It has been implicated in neurodegenerative conditions like Huntington's disease, and its inhibition can be neuroprotective.[15][17] For instance, the selective inhibitor RGFP966 protects cortical neurons against ischemia.[18]
-
Metabolism and Diabetes: HDAC3 is a key regulator of metabolic pathways, including lipogenesis in the liver.[19][20] Its inhibition has been proposed as a therapeutic strategy for both Type 1 and Type 2 diabetes by protecting β-cells from apoptosis and regulating genes involved in metabolic events.[21]
Selective Inhibition of HDAC3 by T247
The development of isoform-selective HDAC inhibitors is crucial to harness therapeutic benefits while minimizing off-target effects associated with pan-HDAC inhibitors.[1] HDAC3-IN-T247 (commonly known as T247) is a potent and selective small-molecule inhibitor of HDAC3.[11][12][22]
T247 was identified through click chemistry-based combinatorial fragment assembly and demonstrates significant selectivity for HDAC3 over other HDAC isoforms.[12][22] Its mechanism of action involves binding to the active site of HDAC3, preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like NF-κB, which in turn modulates their function and downstream signaling.[11][12][23] The biological effects of T247 include anticancer and antiviral activities.[11][12]
Quantitative Data on HDAC3 Inhibition
The selectivity and potency of HDAC3 inhibitors are determined through enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of different inhibitors.
| Inhibitor | Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| T247 | HDAC3 | 0.24 | Fluorimetric Assay | [22][24][25] |
| T247 | Total HDACs | >10 | Not specified | [22] |
| T247 | HDAC1 | >10 | Not specified | [22] |
| T247 | HDAC4 | >10 | Not specified | [22] |
| T247 | HDAC6 | >10 | Not specified | [22] |
| T247 | HDAC8 | >10 | Not specified | [22] |
| RGFP966 | HDAC3 | 0.08 | In vitro enzymatic assay | [18] |
| RGFP966 | HDAC1 | 1.5 | In vitro enzymatic assay | [17] |
| Vorinostat (SAHA) | HDAC3 | 0.27 | Fluorimetric Assay | [22] |
| Vorinostat (SAHA) | HDAC1 | 0.09 | Not specified | [22] |
Visualizations: Pathways and Workflows
Diagram: HDAC3 Regulation of the NF-κB Inflammatory Pathway
Caption: HDAC3 modulates NF-κB signaling by deacetylating the p65 subunit.
Diagram: Workflow for Assessing HDAC3 Inhibition
Caption: Experimental workflow to evaluate the effects of an HDAC3 inhibitor.
Diagram: HDAC3-NCoR/SMRT Co-repressor Complex
Caption: HDAC3 requires NCoR/SMRT to form an active transcriptional repressor complex.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study HDAC3 function and inhibition. Researchers should optimize these protocols for their specific experimental systems.
In Vitro HDAC Fluorometric Activity/Inhibition Assay
This assay measures the enzymatic activity of purified HDAC3 and the potency of inhibitors like T247.
-
Principle: A fluorogenic substrate, typically an acetylated lysine side chain attached to a fluorophore, is deacetylated by HDAC3. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to HDAC3 activity.
-
Materials:
-
Recombinant human HDAC3/NCoR1 complex.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC inhibitor (T247) dissolved in DMSO.
-
Developer solution containing a protease (e.g., Trypsin) and a stop solution (e.g., Trichostatin A).
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (T247) in HDAC Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In the 96-well plate, add the HDAC3/NCoR1 enzyme to all wells except the no-enzyme control.
-
Add the inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.
-
Measure fluorescence using a plate reader (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Acetylated NF-κB
This method detects changes in the acetylation status of the NF-κB p65 subunit in cells following treatment with an HDAC3 inhibitor.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and acetylated forms of a target protein.
-
Materials:
-
Cultured cells (e.g., HCT116, macrophages).
-
HDAC3 inhibitor (T247).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Acetyl-NF-κB p65 (Lys310), Rabbit anti-NF-κB p65, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with T247 or vehicle (DMSO) for the desired time. Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-NF-κB p65) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total NF-κB p65 and a loading control like β-actin.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if HDAC3 is physically associated with specific genomic regions (e.g., inflammatory gene promoters) in intact cells.
-
Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (HDAC3) is used to immunoprecipitate the complex. The associated DNA is then purified and analyzed by qPCR or sequencing.
-
Materials:
-
Cultured cells.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
ChIP dilution buffer.
-
Anti-HDAC3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
qPCR primers for target gene promoters.
-
qPCR master mix and instrument.
-
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-HDAC3 antibody or a control IgG.
-
Capture Complexes: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input chromatin.
-
References
- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 3. Histone Deacetylase 3 Interacts with and Deacetylates Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases [journal.hep.com.cn]
- 6. HDAC3 - Wikipedia [en.wikipedia.org]
- 7. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC3 ensures stepwise epidermal stratification via NCoR/SMRT-reliant mechanisms independent of its histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-HDAC3 (Ser424) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Two Faces of HDAC3: Neuroinflammation in Disease and Neuroprotection in Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivating mutation in histone deacetylase 3 stabilizes its active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 18. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deacetylase-Independent Function of HDAC3 in Transcription and Metabolism Requires Nuclear Receptor Corepressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deacetylase-independent function of HDAC3 in transcription and metabolism requires nuclear receptor corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of HDAC3 as a strategy for developing novel diabetes therapeutics. | Broad Institute [broadinstitute.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound - Immunomart [immunomart.com]
- 24. tandfonline.com [tandfonline.com]
- 25. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
The Role of HDAC3-IN-T247 in NF-κB Acetylation: A Technical Guide
Date: December 7, 2025
Authors: Gemini AI
Abstract
Histone Deacetylase 3 (HDAC3) is a critical epigenetic regulator that also modulates the function of non-histone proteins, including the transcription factor Nuclear Factor-kappa B (NF-κB). The acetylation of NF-κB, particularly the p65/RelA subunit, is a key post-translational modification that fine-tunes its transcriptional activity. HDAC3 acts to deacetylate p65, thereby influencing inflammatory and cell survival pathways. HDAC3-IN-T247 is a potent and selective small molecule inhibitor of HDAC3. This technical guide provides an in-depth overview of the mechanism by which this compound modulates NF-κB acetylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to HDAC3 and NF-κB Signaling
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] Class I HDACs, which include HDAC1, 2, 3, and 8, are of significant interest as therapeutic targets in various diseases.[3] HDAC3, in particular, plays a crucial role in regulating gene expression and cellular signaling pathways.[4][5]
The NF-κB pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α or IL-1.[6][7][8] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα).[9][10] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus where it binds to specific DNA sequences to activate gene transcription.[11]
The activity of NF-κB is further regulated by post-translational modifications, most notably the acetylation of the p65/RelA subunit.[12] Histone acetyltransferases (HATs), such as p300/CBP, acetylate p65, which generally enhances its transcriptional activity.[12] Conversely, HDAC3 deacetylates p65.[12] Studies have shown that HDAC3-mediated deacetylation of p65 promotes its interaction with IκBα, leading to the nuclear export and termination of the NF-κB signal.[1][12] Therefore, inhibiting HDAC3 can prolong the acetylated, active state of nuclear NF-κB.
This compound: A Potent and Selective HDAC3 Inhibitor
This compound is a small molecule inhibitor identified as a potent and selective agent against HDAC3.[13][14][15] Its selectivity makes it a valuable tool for dissecting the specific functions of HDAC3 in cellular pathways, distinguishing its role from other class I HDACs.
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been characterized in biochemical assays. The compound exhibits a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for HDAC3, with significantly lower potency against other HDAC isoforms.
| Compound | Target | IC50 (µM) | Selectivity vs. HDAC1 | Reference |
| This compound | HDAC3 | 0.24 | >75-fold | |
| This compound | HDAC1 | >18 | - | |
| This compound | HDAC4 | No Activity | - | |
| This compound | HDAC6 | No Activity | - | |
| This compound | HDAC8 | No Activity | - |
Effect on NF-κB Acetylation
Experimental evidence demonstrates that this compound treatment leads to a direct increase in the acetylation of NF-κB in cellular models.
| Cell Line | Treatment | Observed Effect | Reference |
| HCT116 (Human Colon Cancer) | This compound | Dose-dependent, selective increase of NF-κB acetylation | [13][15][16][17] |
Signaling Pathways and Mechanisms of Action
The Role of HDAC3 in NF-κB Deacetylation
HDAC3 is a key negative regulator of NF-κB acetylation. Following nuclear translocation, the p65 subunit is acetylated by HATs like p300/CBP on several lysine residues (e.g., K122, K123, K310, K314, K315).[1][7][8] HDAC3 physically interacts with p65 and removes these acetyl marks.[7][18] This deacetylation facilitates the binding of newly synthesized IκBα to p65, promoting the export of the NF-κB complex from the nucleus and effectively shutting down the transcriptional response.[12]
Caption: NF-κB signaling pathway showing the role of HDAC3 in p65 deacetylation.
Mechanism of Action of this compound
This compound functions by directly binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates, including the p65 subunit of NF-κB. This inhibition shifts the equilibrium towards the acetylated state of p65, leading to a sustained and potentially enhanced transcriptional activation of NF-κB target genes.
References
- 1. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3: A Multifaceted Modulator in Immunotherapy Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 facilitates TNFα-mediated NF-κB activation through suppressing CTSB induced RIP1 degradation and is required for host defense against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 10. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibition prevents NF-kappa B activation by suppressing proteasome activity: down-regulation of proteasome subunit expression stabilizes I kappa B alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. molnova.com [molnova.com]
- 16. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 17. This compound - Immunomart [immunomart.com]
- 18. files.core.ac.uk [files.core.ac.uk]
Unveiling the Anticancer Potential of HDAC3-IN-T247: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the anticancer properties of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC3 in oncology. Herein, we summarize the quantitative data, provide detailed experimental protocols for key assays, and visualize the underlying molecular pathways.
Core Findings at a Glance
This compound demonstrates significant potential as an anticancer agent through its selective inhibition of HDAC3. This activity leads to the modulation of key cellular pathways, resulting in the inhibition of cancer cell growth. The primary mechanism of action involves the increase of acetylation of NF-κB, a crucial transcription factor implicated in cancer cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against HDAC3 and its growth-inhibitory effects on human colon and prostate cancer cell lines.
Table 1: this compound Inhibitory Activity [3]
| Target | IC50 (µM) |
| HDAC3 | 0.24 |
Table 2: this compound Growth Inhibition in Cancer Cell Lines [3]
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | 5.3 |
| PC-3 | Prostate Cancer | 7.5 |
Key Signaling Pathway: NF-κB Acetylation
HDAC3 is a key enzyme responsible for the deacetylation of the p65 subunit of NF-κB. By inhibiting HDAC3, this compound prevents this deacetylation, leading to an accumulation of acetylated p65. This post-translational modification is associated with the regulation of NF-κB's transcriptional activity, which in turn can affect the expression of genes involved in cell cycle progression and apoptosis.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HDAC Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against HDAC3.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of recombinant human HDAC3 enzyme and a fluorogenic substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177).
-
Enzyme Reaction: In a 96-well microplate, add the HDAC3 enzyme to each well containing either the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Fluorescence Measurement: Stop the reaction by adding a developer solution and measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
This protocol describes the method to assess the growth-inhibitory effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Determine cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value, the concentration at which 50% of cell growth is inhibited.
Western Blot Analysis of NF-κB Acetylation
This protocol details the procedure to detect the level of acetylated NF-κB in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture HCT116 cells and treat them with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated NF-κB.
Conclusion
This compound is a selective and potent inhibitor of HDAC3 with demonstrated anticancer activity in colon and prostate cancer cell lines. Its mechanism of action, involving the hyperacetylation of NF-κB, presents a promising avenue for therapeutic intervention. The data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound as a potential cancer therapeutic.
References
- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
- 2. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking the Reservoir: A Technical Guide to HDAC3-IN-T247 and its Role in HIV Latency Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective histone deacetylase 3 (HDAC3) inhibitor, HDAC3-IN-T247, and its potential as a latency-reversing agent (LRA) for Human Immunodeficiency Virus (HIV). The persistence of a latent HIV reservoir in resting CD4+ T cells is a major obstacle to a cure, and targeting the epigenetic mechanisms that enforce this latency is a promising therapeutic strategy.[1][2][3] HDAC3 has been identified as a key enzyme in the maintenance of HIV latency, making selective inhibitors like this compound valuable tools for research and potential drug development.[2][4]
Executive Summary
This compound is a potent and selective inhibitor of HDAC3 that has demonstrated the ability to activate gene expression in latently infected HIV cells.[5][6] Its mechanism of action is primarily understood through the inhibition of HDAC3, which leads to the hyperacetylation of both histone and non-histone proteins involved in transcriptional regulation.[1][6] A key target is the NF-κB pathway, where HDAC3 inhibition leads to increased acetylation and subsequent activation of transcription from the HIV Long Terminal Repeat (LTR).[1] This guide summarizes the available quantitative data for this compound, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, primarily derived from the foundational study by Suzuki et al. (2013).[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)-1H-1,2,3-triazol-4-yl]benzamide | MedKoo Biosciences |
| CAS Number | 1451042-18-4 | MedKoo Biosciences |
| Molecular Formula | C21H19N5OS | MedKoo Biosciences |
| Molecular Weight | 389.47 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | TargetMol |
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC3 | Reference |
| HDAC3 | 0.24 | - | [6] |
| HDAC1 | > 20 | > 83-fold | [6] |
| HDAC4 | No activity reported | - | [6] |
| HDAC6 | No activity reported | - | [6] |
| HDAC8 | > 20 | > 83-fold | [6] |
Table 3: HIV-1 Reactivation in Latently Infected OM10.1 Cells
| Compound | Concentration (µM) | HIV-1 Expression (Relative to Control) | Reference |
| This compound | 1 | ~2.5-fold | [6] |
| This compound | 10 | ~3.5-fold | [6] |
| Vorinostat (SAHA) | 1 | ~3.0-fold | [6] |
| Vorinostat (SAHA) | 10 | ~3.5-fold | [6] |
Note: Values are estimated from the graphical data presented in Suzuki et al. (2013).[6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound as an HIV latency-reversing agent. These protocols are based on standard practices in the field and the specific study that characterized T247.
In Vitro HDAC Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
-
Reagents: Recombinant human HDAC enzymes (HDAC1, HDAC3, etc.), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, developer solution.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well microplate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HIV Latency Reactivation Assay in Cell Lines
This protocol describes the use of a latently infected cell line to screen for the latency-reversing activity of compounds like this compound. The OM10.1 cell line, a latently HIV-1-infected promyelocytic cell line, was used in the original study of T247.[6] J-Lat cell lines, which contain an integrated HIV provirus with a GFP reporter gene, are also commonly used.[7][8]
-
Cell Culture:
-
Culture OM10.1 or J-Lat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO). Include a positive control such as TNF-α or a pan-HDAC inhibitor like Vorinostat.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of HIV Reactivation:
-
For OM10.1 cells: Collect the culture supernatant and quantify the level of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
For J-Lat cells: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells by flow cytometry.[7]
-
-
Cell Viability Assay:
-
Concurrently with the reactivation assay, assess cell viability using a method such as Trypan Blue exclusion or a commercial assay (e.g., MTT, CellTiter-Glo). This is crucial to ensure that viral reactivation is not a result of cellular toxicity.
-
Western Blot for Protein Acetylation
This protocol is used to confirm the mechanism of action of this compound by observing the acetylation of its target proteins, such as the p65 subunit of NF-κB.
-
Cell Lysis:
-
Treat cells (e.g., HCT116, as in the original study, or a relevant T-cell line) with this compound for a specified time.
-
Harvest the cells and lyse them in RIPA buffer containing protease and HDAC inhibitors (TSA and nicotinamide).
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-p65 (e.g., at Lys310). Also probe for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway of HDAC3-Mediated HIV Latency and Reversal
The following diagram illustrates the proposed mechanism by which HDAC3 inhibition by this compound leads to the reactivation of latent HIV.
Caption: HDAC3 inhibition by T247 promotes HIV transcription.
Experimental Workflow for Evaluating this compound
This diagram outlines the general workflow for testing the efficacy of a novel compound like this compound as an HIV latency-reversing agent.
References
- 1. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of latent HIV by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A histone deacetylase network regulates epigenetic reprogramming and viral silencing in HIV infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 6. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
- 7. NF‐κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation | The EMBO Journal [link.springer.com]
- 8. NF-κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HDAC3-IN-T247: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.
Core Chemical and Physical Properties
This compound, with the IUPAC name N-(2-Aminophenyl)-4-[1-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazol-4-yl]benzamide, is a small molecule inhibitor identified through click chemistry-based combinatorial fragment assembly.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1451042-18-4 | [1] |
| Molecular Formula | C21H19N5OS | [1] |
| Molecular Weight | 389.47 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | DMSO: 25 mg/mL (ultrasonic) | [2] |
| SMILES | O=C(C1=CC=C(C2=CN(CCC3=CSC=C3)N=N2)C=C1)NC4=C(N)C=CC=C4 | [2] |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of HDAC3, demonstrating an IC50 of 0.24 µM.[3] Its selectivity for HDAC3 is a key feature, with significantly lower inhibitory activity against other HDAC isoforms. This selectivity allows for more targeted investigations into the specific roles of HDAC3 in various biological processes.
| Target | IC50 (µM) | Selectivity vs. HDAC3 |
| HDAC3 | 0.24 | - |
| HDAC1 | > 100 | > 417-fold |
| HDAC2 | > 100 | > 417-fold |
| HDAC4 | No significant inhibition | - |
| HDAC6 | No significant inhibition | - |
| HDAC8 | No significant inhibition | - |
The primary mechanism of action of this compound involves the selective inhibition of HDAC3, leading to an increase in the acetylation of its substrates. A notable downstream effect is the selective increase of NF-κB acetylation in HCT116 cells.[3] This modulation of NF-κB signaling contributes to its observed anticancer and antiviral activities.[3]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound. By inhibiting HDAC3, the inhibitor prevents the deacetylation of the p65 subunit of NF-κB, leading to its activation and subsequent downstream effects.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of HDAC3-IN-T247
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document details the quantitative biochemical and cellular activity, comprehensive experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction
This compound, also known as T247, is a small molecule inhibitor that demonstrates high selectivity for HDAC3 over other HDAC isoforms.[1][2] Its discovery stemmed from a click chemistry-based combinatorial fragment assembly approach, which allowed for the rapid synthesis and screening of a large library of candidate compounds.[1][2][3] this compound has emerged as a valuable research tool for elucidating the specific roles of HDAC3 in various biological processes and as a potential therapeutic agent, particularly in the fields of oncology and virology.[1][2][3] The inhibitor's mechanism of action involves the selective suppression of HDAC3 enzymatic activity, leading to the hyperacetylation of its substrates, most notably the p65 subunit of NF-κB.[1][2][3] This targeted activity has been shown to induce growth inhibition in cancer cell lines and activate gene expression in latent HIV-infected cells.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various HDAC isoforms and its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. HDAC3 |
| HDAC3 | 0.24 | - |
| Total HDACs (HeLa nuclear extract) | > 100 | > 417-fold |
| HDAC1 | > 100 | > 417-fold |
| HDAC4 | > 100 | > 417-fold |
| HDAC6 | > 100 | > 417-fold |
| HDAC8 | > 100 | > 417-fold |
Data sourced from Suzuki et al., PLoS One, 2013.[1][2]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 1.8 |
| PC-3 | Prostate Carcinoma | 4.3 |
Data sourced from Suzuki et al., PLoS One, 2013.[2]
Discovery and Synthesis
The discovery of this compound was a result of a systematic screening of a 504-member triazole library synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach.[1][2][3] This strategy involved the reaction of nine different alkynes, featuring a zinc-binding group, with 56 unique azide building blocks.[1]
The synthesis of this compound involves the CuAAC reaction between the alkyne, N-(2-aminophenyl)-4-ethynylbenzamide, and the azide, 3-(2-azidoethyl)thiophene.[2][4]
Synthesis Workflow
References
- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: In Vitro HDAC3 Activity Assay Using HDAC3-IN-T247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] HDAC3, a Class I HDAC, is a key regulator in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[3][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1]
HDAC3-IN-T247 is a potent and selective inhibitor of HDAC3.[5][6][7] It functions by binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates.[1] This inhibition leads to an accumulation of acetylated proteins, which can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a detailed protocol for conducting an in vitro activity assay to evaluate the inhibitory effect of this compound on HDAC3 enzymatic activity.
Principle of the Assay
The in vitro HDAC3 activity assay is a fluorometric assay that measures the enzymatic activity of purified HDAC3. The assay utilizes a synthetic substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the first step, HDAC3 deacetylates the substrate. In the second step, a developer solution, containing a protease (such as trypsin), is added.[8] The developer specifically cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[4] The resulting fluorescence, measured at an excitation/emission wavelength of approximately 380/500 nm, is directly proportional to the HDAC3 activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Signaling Pathway of HDAC3 Inhibition
Caption: Mechanism of HDAC3 inhibition by this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | MedKoo Biosciences | 562154 | -20°C for long term, 4°C for short term |
| Recombinant Human HDAC3 | Varies | Varies | -80°C |
| HDAC Fluorometric Substrate | Varies | Varies | -20°C |
| HDAC Assay Buffer | Varies | Varies | 4°C or -20°C |
| Developer Solution (e.g., Trypsin) | Varies | Varies | -20°C |
| Trichostatin A (TSA) - Inhibitor Control | Varies | Varies | -20°C |
| DMSO | Varies | Varies | Room Temperature |
| 96-well black, flat-bottom plate | Varies | Varies | Room Temperature |
Note: Specific catalog numbers may vary between suppliers. Ensure compatibility of reagents before use.
Experimental Protocol
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[7] Further dilutions should be prepared in HDAC Assay Buffer to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
HDAC3 Enzyme: Thaw the recombinant HDAC3 enzyme on ice. Dilute the enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically, but a starting point of 1-5 ng/µL can be used.
-
HDAC Substrate: Thaw the substrate at room temperature, protected from light. Dilute to the final working concentration in HDAC Assay Buffer as recommended by the manufacturer.
-
Developer Solution: Prepare the developer solution according to the manufacturer's instructions.
-
Trichostatin A (Positive Control Inhibitor): Prepare a stock solution in DMSO. Dilute to a final concentration known to inhibit HDAC3 (e.g., 1-10 µM) in HDAC Assay Buffer.
Assay Procedure
The following workflow outlines the steps for the in vitro HDAC3 activity assay.
Caption: Workflow for the in vitro HDAC3 activity assay.
-
Plate Setup:
-
Add HDAC Assay Buffer to all wells of a 96-well black plate that will be used.
-
Add 10 µL of the serially diluted this compound to the sample wells.
-
For the positive control (no inhibition), add 10 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the negative control (full inhibition), add 10 µL of the Trichostatin A solution.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted HDAC3 enzyme to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the HDAC substrate to each well to start the reaction.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination and Signal Development:
-
Add 50 µL of the developer solution to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (containing all reagents except the HDAC3 enzyme) from all other readings.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Positive Control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Expected Results
The results of the assay should demonstrate a dose-dependent inhibition of HDAC3 activity by this compound. A summary of expected and experimental data can be presented in the following table.
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | [Conc. 1] | [Value] | |
| [Conc. 2] | [Value] | ||
| [Conc. 3] | [Value] | ||
| [Conc. 4] | [Value] | ||
| [Conc. 5] | [Value] | ||
| Trichostatin A | [Conc.] | [Value] | [Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plate. | Use fresh reagents and a new plate. Ensure proper handling to avoid contamination. |
| Low signal in positive control | Inactive enzyme or substrate. | Ensure proper storage and handling of the enzyme and substrate. Test the activity of a new batch of enzyme. |
| Inconsistent results | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough but gentle mixing at each step. Prepare a master mix for common reagents to minimize variability. |
| No inhibition by this compound | Incorrect concentration or inactive compound. | Verify the concentration of the stock solution. Prepare fresh dilutions. Ensure the compound has been stored correctly.[5] |
Conclusion
This protocol provides a detailed method for the in vitro evaluation of this compound as an HDAC3 inhibitor. By following this procedure, researchers can accurately determine the potency of this compound and further investigate its potential as a therapeutic agent. The provided diagrams and tables are intended to facilitate the experimental setup and data interpretation.
References
- 1. What are HDAC3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of HDAC3-IN-T247
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a crucial enzyme involved in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC3 activity is implicated in various diseases, particularly cancer, making it a promising therapeutic target.[2] This document provides detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects, as well as its target engagement at the cellular level.
Mechanism of Action
HDAC3 is a class I histone deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, resulting in transcriptional repression. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to hyperacetylation of its substrates. This altered acetylation status can reactivate the expression of tumor suppressor genes, modulate critical signaling pathways, and ultimately induce cell cycle arrest and apoptosis in cancer cells. One of the key non-histone targets of HDAC3 is the p65 subunit of NF-κB; inhibition of HDAC3 leads to an increase in NF-κB acetylation, which modulates its transcriptional activity.[1][3]
Data Presentation
Inhibitory Activity and Selectivity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms, demonstrating its high potency and selectivity for HDAC3.
| Target Enzyme | IC50 (µM) |
| HDAC3 | 0.24 |
| Total HDACs | >100 |
| HDAC1 | >100 |
| HDAC4 | >100 |
| HDAC6 | >100 |
| HDAC8 | >100 |
| Data sourced from Suzuki T, et al. (2013).[1] |
Cellular Efficacy of this compound
The anti-proliferative effect of this compound has been evaluated in various cancer cell lines. The following table presents the growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 2.1 |
| PC-3 | Prostate Cancer | 5.0 |
| Data sourced from Suzuki T, et al. (2013).[1] |
Signaling Pathways and Experimental Workflow
HDAC3 Signaling and Downstream Effects
References
- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following T247 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification influencing chromatin structure and gene expression. The dynamic balance of this modification is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is a hallmark of various diseases, including cancer. T247, a potent and selective inhibitor of HDAC3, presents a promising therapeutic agent by modulating the acetylation state of histones and other proteins.[1][2][3] This document provides a comprehensive guide to utilizing Western blot analysis for quantifying the effects of T247 treatment on histone acetylation in a cellular context.
Signaling Pathway of T247-Induced Histone Acetylation
T247 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC3. HDAC3 is a class I histone deacetylase that removes acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC3, T247 treatment leads to an accumulation of acetylated histones (hyperacetylation). This "opening" of the chromatin structure allows for increased accessibility of transcription factors to DNA, thereby activating the expression of genes involved in crucial cellular processes such as cell cycle arrest and apoptosis. One of the key non-histone targets of HDAC3 is NF-κB, and T247 has been shown to induce its acetylation.[1][3][4]
Caption: T247 inhibits HDAC3, leading to histone hyperacetylation and open chromatin.
Quantitative Data Summary
The following table represents hypothetical data from a Western blot experiment quantifying the relative levels of histone H3 acetylation at lysine 9 (H3K9ac) and histone H4 acetylation at lysine 8 (H4K8ac) in a cancer cell line treated with varying concentrations of T247 for 24 hours. Data is normalized to the total histone H3 levels.
| Treatment Group | H3K9ac Level (Normalized to Total H3) | H4K8ac Level (Normalized to Total H3) |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| T247 (1 µM) | 2.54 ± 0.28 | 2.15 ± 0.22 |
| T247 (5 µM) | 4.89 ± 0.45 | 4.23 ± 0.38 |
| T247 (10 µM) | 7.21 ± 0.68 | 6.87 ± 0.59 |
Experimental Protocols
Cell Culture and T247 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
T247 Preparation: Prepare a stock solution of T247 in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the medium with fresh medium containing either T247 at various concentrations or an equivalent amount of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold Cell Lysis Buffer to each well, scrape the cells, and transfer to a microfuge tube.
-
Nuclear Isolation: Incubate on ice for 10 minutes, then centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N Sulfuric Acid and incubate on a rotator for 1 hour at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold acetone.[2] Precipitate overnight at -20°C.
-
Pellet Wash and Solubilization: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air dry. Resuspend the histone pellet in deionized water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes in a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies include:
-
Anti-acetyl-Histone H3 (e.g., anti-AcH3K9)
-
Anti-acetyl-Histone H4 (e.g., anti-AcH4K8)
-
Anti-Histone H3 (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the total histone H3 band intensity.
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation after T247 treatment.
References
Application Notes and Protocols for Determining the Optimal Concentration of HDAC3-IN-T247 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme.[1][2][3][4] HDAC3 is a critical regulator of gene expression, influencing a variety of cellular processes by removing acetyl groups from histones and non-histone proteins.[5][6][7][8][9] Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer and inflammatory disorders.[5][6][9][10][11] this compound exerts its effects by mechanisms including the induction of NF-κB acetylation, leading to the inhibition of cancer cell proliferation.[1][2][3]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell culture models. The protocols outlined below cover essential experiments for assessing cell viability, cytotoxicity, and target engagement.
Data Presentation
The following tables provide a framework for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response of this compound on Cell Viability (IC50)
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | IC50 (µM) |
| e.g., HCT116 | e.g., 5,000 | e.g., 72 | e.g., MTT Assay | e.g., 0.24[4] |
| User Cell Line 1 | ||||
| User Cell Line 2 |
Table 2: Cytotoxicity Profile of this compound (LDH Release)
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |
| User Cell Line 1 | 0.1 | 48 | |
| 1 | 48 | ||
| 10 | 48 | ||
| User Cell Line 2 | 0.1 | 48 | |
| 1 | 48 | ||
| 10 | 48 |
Table 3: Target Engagement of this compound (Western Blot)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Acetyl-NF-κB (Fold Change) | Total NF-κB (Fold Change) |
| User Cell Line 1 | Vehicle (DMSO) | - | 24 | 1.0 | 1.0 |
| This compound | 0.1 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 10 | 24 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.[2][4] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO.
-
Storage: Store the stock solution at -20°C for long-term use.[1] Aliquot to avoid repeated freeze-thaw cycles.
2. Cell Viability Assay (e.g., MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A common starting range is from 100 µM to 1 nM.[12] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[12]
-
3. Cytotoxicity Assay (e.g., LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit
-
Cell line(s) and culture reagents
-
96-well plates
-
This compound
-
-
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the cell viability assay protocol. Include a positive control for maximum LDH release.
-
After the desired incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition.
-
4. Target Engagement Assay (Western Blot for Acetyl-NF-κB)
This protocol confirms that this compound is engaging its target in cells by measuring the acetylation of a known HDAC3 substrate, NF-κB.[1][2][3]
-
Materials:
-
Cell line(s) and culture reagents
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-acetyl-NF-κB (p65), anti-total-NF-κB (p65), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a defined period (e.g., 2-24 hours).[14]
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the specified primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to assess the change in acetylated NF-κB relative to total NF-κB and the loading control.
-
Mandatory Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified HDAC3 signaling pathway focusing on NF-κB regulation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. HDAC3: A Multifaceted Modulator in Immunotherapy Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 Inhibition Promotes Antitumor Immunity by Enhancing CXCL10-Mediated Chemotaxis and Recruiting of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
HDAC3-IN-T247 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of HDAC3-IN-T247 for experimental use, targeting researchers in oncology, virology, and inflammation.
Product Information
This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with an IC50 of 0.24 µM.[1] It has demonstrated anticancer and antiviral activities.[2][3] The compound induces a dose-dependent increase in NF-κB acetylation in human colon cancer HCT116 cells, indicating selective inhibition of HDAC3 within a cellular context.[2][3][4]
Physicochemical Properties
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | 20 mg/mL (51.35 mM)[2] | Sonication is recommended to facilitate dissolution.[2] |
| 25 mg/mL[1] | Ultrasonic treatment can aid in dissolution.[1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years).[2][5]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes
Protocol:
-
Thaw a vial of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Add the working solutions to your cell cultures as per your experimental design.
Preparation for In Vivo Administration
Recommended Formulation for Intraperitoneal (IP) Injection:
A common formulation for compounds soluble in DMSO is a co-solvent system.[2]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline or Phosphate-Buffered Saline (PBS)
General Formulation Example: [2]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline/PBS
Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Sequentially add PEG300, ensuring the compound remains dissolved after each addition.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline or PBS to reach the final volume.
-
Ensure the final solution is clear before administration. It is advisable to test the formulation with a small amount of the compound first.
-
The concentration of DMSO should be kept as low as possible, especially for sensitive animal models (e.g., below 2% for nude mice).[2]
Recommended Formulation for Oral Gavage (Suspension):
For oral administration, especially at higher doses, a suspension may be necessary.[2]
Materials:
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in water
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
Administer the suspension immediately after preparation to ensure uniform dosing.
Signaling Pathway and Mechanism of Action
HDAC3 is a key epigenetic regulator involved in the transcriptional control of inflammatory genes.[6] It often functions as part of a larger co-repressor complex with NCoR or SMRT.[7][8] One of its critical roles is the deacetylation of non-histone proteins, including components of the NF-κB signaling pathway.[8] Inflammatory stimuli can lead to the activation of the NF-κB pathway.[7] this compound selectively inhibits the deacetylase activity of HDAC3, leading to an increase in the acetylation of NF-κB, which in turn modulates the expression of NF-κB-regulated genes.[2][9]
References
- 1. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 8. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with HDAC3-IN-T247
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a key enzyme involved in the epigenetic regulation of gene expression. Dysregulation of HDAC3 activity has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. Inhibition of HDAC3 has been shown to induce cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment using this compound on a cancer cell line (e.g., HCT116). These tables are for illustrative purposes to guide data presentation.
Table 1: Dose-Response of this compound on Apoptosis Induction in HCT116 Cells after 24-hour Treatment
| Concentration of this compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.6 | 11.3 ± 1.8 |
| 5 | 65.4 ± 4.2 | 22.3 ± 2.8 | 12.3 ± 1.5 | 34.6 ± 4.3 |
| 10 | 42.1 ± 5.1 | 35.6 ± 3.9 | 22.3 ± 2.7 | 57.9 ± 6.6 |
| 25 | 20.5 ± 3.8 | 45.2 ± 4.5 | 34.3 ± 3.1 | 79.5 ± 7.6 |
Table 2: Time-Course of Apoptosis Induction with 10 µM this compound in HCT116 Cells
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 6 | 85.3 ± 3.1 | 10.2 ± 1.5 | 4.5 ± 0.7 | 14.7 ± 2.2 |
| 12 | 68.9 ± 4.5 | 20.5 ± 2.9 | 10.6 ± 1.3 | 31.1 ± 4.2 |
| 24 | 42.1 ± 5.1 | 35.6 ± 3.9 | 22.3 ± 2.7 | 57.9 ± 6.6 |
| 48 | 15.8 ± 2.9 | 25.1 ± 3.2 | 59.1 ± 5.4 | 84.2 ± 8.6 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Human colon cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well in complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Visualizations
Signaling Pathway of HDAC3 Inhibition-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by this compound.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Logical Relationship of Apoptosis Analysis by Flow Cytometry
Caption: Interpretation of Annexin V and PI staining results.
In vivo delivery and pharmacokinetics of HDAC3-IN-T247
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme.[1][2][3] HDACs play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer and viral infections.[1][2][3] this compound was identified through a click chemistry-based combinatorial fragment assembly approach and has shown promise in preclinical in vitro studies for its anticancer and antiviral activities.[1][2][3]
These application notes provide a summary of the available data on this compound and offer generalized protocols for its use in in vivo research, based on common practices for similar compounds, as specific in vivo pharmacokinetic data for this compound is not currently available in published literature.
Physicochemical Properties and In Vitro Activity
This compound has been characterized for its inhibitory activity against various HDAC isoforms, demonstrating high selectivity for HDAC3.[1][2][3] The available quantitative data from in vitro assays are summarized below.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₉N₅OS | [4] |
| Molecular Weight | 389.47 g/mol | [4] |
| HDAC3 IC₅₀ | 0.24 µM | [3] |
| HDAC1 IC₅₀ | > 100 µM | [3] |
| HDAC4 IC₅₀ | > 100 µM | [3] |
| HDAC6 IC₅₀ | > 100 µM | [3] |
| HDAC8 IC₅₀ | > 100 µM | [3] |
| Solubility | DMSO: 25 mg/mL (ultrasonic) | [5] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Effect | Reference |
| HCT116 (Human Colon Cancer) | Western Blot | Dose-dependent selective increase of NF-κB acetylation | [1][2][3] |
| HCT116 (Human Colon Cancer) | Growth Inhibition Assay | Induces growth inhibition | [2] |
| PC3 (Human Prostate Cancer) | Growth Inhibition Assay | Induces growth inhibition | [6] |
| OM10.1 (Latently HIV-1 Infected) | HIV-1 p24 Antigen ELISA | Activates HIV gene expression | [1][2][3] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified HDAC3 Signaling Pathway
Caption: Simplified diagram of the HDAC3 signaling pathway and the inhibitory action of this compound.
Diagram 2: Hypothetical In Vivo Experimental Workflow
Caption: A hypothetical workflow for conducting in vivo studies with this compound.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific experimental designs. No specific in vivo delivery or pharmacokinetic data for this compound has been published. The formulation provided is a general recommendation for compounds with similar solubility characteristics.
Protocol 1: In Vivo Formulation of this compound
Objective: To prepare a solution of this compound suitable for in vivo administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Calculate the final concentration of this compound needed based on the desired dosage (mg/kg) and the dosing volume for the animal model.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in 10% of the final volume with DMSO. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300: Add 40% of the final volume with PEG300 to the DMSO solution. Vortex until the solution is clear.
-
Add Tween-80: Add 5% of the final volume with Tween-80. Vortex until the solution is homogenous.
-
Add Saline/PBS: Add the remaining 45% of the final volume with sterile saline or PBS. Vortex thoroughly.
-
Final Solution: The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted. It is recommended to prepare the formulation fresh on the day of use.
Safety Precautions:
-
Handle this compound and solvents in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: General In Vivo Administration and Monitoring
Objective: To administer this compound to an animal model and monitor for efficacy and toxicity.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., mice with tumor xenografts)
-
Syringes and needles appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and tumor volume (if applicable) for each animal.
-
Animal Grouping: Randomize animals into control (vehicle) and treatment groups.
-
Administration: Administer the this compound formulation or vehicle control according to the predetermined dosage, route, and schedule.
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure body weights and tumor volumes 2-3 times per week.
-
-
Endpoint: At the end of the study, euthanize the animals according to approved institutional guidelines and collect tissues for further analysis (e.g., pharmacodynamics, histology).
Protocol 3: Pharmacodynamic Analysis (Western Blot for Acetylated NF-κB)
Objective: To assess the in vivo target engagement of this compound by measuring the acetylation of its substrate, NF-κB, in tumor or tissue samples.
Materials:
-
Harvested tumor or tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies: anti-acetylated-NF-κB (p65), anti-total-NF-κB (p65), anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the collected tissue samples in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the level of acetylated NF-κB to total NF-κB and the loading control.
Pharmacokinetics
There is no published pharmacokinetic data for this compound. For researchers planning to investigate its pharmacokinetic profile, a general approach would involve administering the compound to an animal model and collecting blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The concentration of this compound in the plasma would then be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data can be used to calculate key pharmacokinetic parameters, including half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).
Conclusion
This compound is a valuable research tool for studying the biological roles of HDAC3. While its in vitro activity is well-documented, its in vivo properties, including delivery and pharmacokinetics, remain to be characterized in the public domain. The protocols and information provided here offer a starting point for researchers to design and conduct their own in vivo investigations with this selective HDAC3 inhibitor. It is strongly recommended that researchers perform pilot studies to determine the optimal formulation, dosage, and administration route for their specific animal model and experimental goals.
References
- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9-Based Identification of HDAC3-IN-T247 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 3 (HDAC3) is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a prominent therapeutic target.[3] HDAC3-IN-T247 is a potent and selective small molecule inhibitor of HDAC3, demonstrating anticancer and antiviral activities.[4][5] Understanding the full spectrum of this compound's targets and its mechanism of action is crucial for optimizing its therapeutic application and identifying potential combination therapies or resistance mechanisms.
This document provides detailed application notes and protocols for leveraging CRISPR-Cas9 technology to identify and validate the molecular targets of this compound. By combining genome-wide CRISPR screens with proteomic and transcriptomic analyses, researchers can elucidate the genetic dependencies and signaling pathways modulated by HDAC3 inhibition.
Key Signaling Pathways Regulated by HDAC3
HDAC3 functions primarily within a multi-subunit complex with nuclear receptor corepressors (NCoR) and silencing mediator of retinoic and thyroid receptors (SMRT) to regulate gene expression.[1][2] Its activity influences several key cancer-related pathways.
NF-κB Signaling
This compound has been shown to induce NF-κB acetylation in a dose-dependent manner in human colon cancer cells.[4][5] HDAC3 can deacetylate components of the NF-κB pathway, thereby modulating its activity and influencing inflammatory responses and cell survival.
Wnt Signaling
Studies have shown that HDAC3 impacts the Wnt signaling pathway. Long-term knockdown of HDAC3 can suppress β-catenin translocation to the nucleus and increase the expression of Wnt inhibitors.
Toll-like Receptor (TLR) and STAT3/5 Signaling
Proteomic analysis following treatment with the selective HDAC3 inhibitor RGFP966 in microglia revealed a significant reduction in LPS-induced proteins concentrated in the Toll-like receptor signaling pathway.[6] Furthermore, the activation of STAT3 and STAT5 was partially blocked by HDAC3 inhibition.[6]
Caption: Overview of key signaling pathways modulated by the HDAC3-NCoR/SMRT complex.
Application: Genome-wide CRISPR-Cas9 Screen to Identify Modulators of this compound Sensitivity
A powerful application of CRISPR-Cas9 is in conducting genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a particular drug. This approach can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for patient stratification.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 knockout screen in the presence of this compound involves several key steps, from library transduction to hit identification.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound.
Quantitative Data Presentation
While a specific CRISPR screen with this compound has not been published, data from studies involving rapid HDAC3 degradation provides insight into its direct transcriptional targets. A multiomics approach in HCT116 colon cancer cells identified a core set of 12 genes regulated by HDAC3.[7] The following table summarizes the log2 fold change in expression of these genes upon HDAC3 depletion.
| Gene Symbol | Log2 Fold Change (HDAC3 Depletion vs. Control) | Putative Function |
| CDKN1A (p21) | 2.5 | Negative cell cycle regulator |
| KRT8 | -1.8 | Keratin 8 |
| KRT18 | -2.1 | Keratin 18 |
| NEAT1 | 1.9 | Long non-coding RNA |
| Gene 5 | X.X | Function |
| Gene 6 | X.X | Function |
| Gene 7 | X.X | Function |
| Gene 8 | X.X | Function |
| Gene 9 | X.X | Function |
| Gene 10 | X.X | Function |
| Gene 11 | X.X | Function |
| Gene 12 | X.X | Function |
| Note: This table is populated with representative data from a study on HDAC3 degradation and should be replaced with actual experimental data from a CRISPR screen with this compound. |
Detailed Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers resistance or sensitivity to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
-
Cell Transduction:
-
Seed the Cas9-expressing cancer cell line.
-
Transduce the cells with the sgRNA library lentivirus at the predetermined MOI in the presence of polybrene.
-
Ensure a sufficient number of cells are transduced to maintain library representation (at least 300-500 cells per sgRNA).
-
-
Antibiotic Selection:
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Drug Treatment:
-
After selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound. The concentration should be optimized to achieve significant but not complete cell killing (e.g., IC30-IC50).
-
Culture the cells for 14-21 days, passaging as necessary while maintaining library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA abundance between the this compound-treated and DMSO-treated populations.
-
Genes targeted by sgRNAs that are depleted in the treated group are considered sensitizers to this compound.
-
Genes targeted by sgRNAs that are enriched in the treated group are considered resistance factors.
-
Protocol 2: Validation of CRISPR Screen Hits
Objective: To validate the top candidate genes from the primary screen.
Materials:
-
Parental Cas9-expressing cell line
-
Individual sgRNA constructs targeting the candidate genes
-
Non-targeting control sgRNA
-
Reagents for cell viability assays (e.g., CellTiter-Glo, MTT)
-
Reagents for Western blotting or qPCR to confirm knockout
-
This compound
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Transduce the Cas9-expressing parental cell line with individual sgRNAs for each hit gene and a non-targeting control sgRNA.
-
Select for transduced cells and expand the polyclonal populations.
-
-
Confirmation of Knockout:
-
Confirm the knockout of the target gene at the protein level by Western blot or at the transcript level by qPCR.
-
-
Drug Sensitivity Assays:
-
Seed the individual knockout cell lines and the non-targeting control line in 96-well plates.
-
Treat the cells with a dose-response range of this compound.
-
After 72 hours, measure cell viability using a suitable assay.
-
Compare the IC50 values of the knockout lines to the control line. A significant shift in the IC50 value validates the gene's role in modulating sensitivity to this compound.
-
Proteomic Analysis of this compound Targets
To complement the genetic screen, quantitative proteomics can identify proteins whose expression or post-translational modifications are altered by HDAC3 inhibition.
Experimental Approach
A Tandem Mass Tag (TMT)-based quantitative proteomic strategy can be employed to compare the proteomes of cells treated with this compound versus a vehicle control.[3]
Caption: Workflow for quantitative proteomic analysis of this compound targets.
Expected Outcomes and Data Presentation
Proteomic analysis of primary microglia treated with the HDAC3 inhibitor RGFP966 identified 168 proteins that were significantly reduced out of 444 LPS-induced proteins.[6] These were primarily involved in the Toll-like receptor signaling pathway.
| Protein | Log2 Fold Change (LPS + RGFP966 vs. LPS) | Pathway |
| TLR2 | -1.5 | Toll-like Receptor Signaling |
| TLR3 | -1.2 | Toll-like Receptor Signaling |
| TLR6 | -1.8 | Toll-like Receptor Signaling |
| MAP2K3 (p38) | -1.4 | MAPK Signaling |
| CD36 | -2.1 | Toll-like Receptor Signaling |
| SYK | -1.6 | Toll-like Receptor Signaling |
| Note: This table presents data from a study using RGFP966[6] and serves as an example of expected results. Actual data will depend on the cell type and experimental conditions. |
Conclusion
The integration of CRISPR-Cas9 screening with proteomic and transcriptomic analyses provides a robust framework for the comprehensive study of this compound targets. The protocols and application notes outlined here offer a guide for researchers to identify novel genetic determinants of drug response, elucidate complex signaling networks, and ultimately accelerate the development of more effective cancer therapies. The validation of hits from these screens will be critical in translating these findings into clinically relevant insights.
References
- 1. Histone deacetylase 3 (HDAC3) activity is regulated by interaction with protein serine/threonine phosphatase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 ensures stepwise epidermal stratification via NCoR/SMRT-reliant mechanisms independent of its histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Proteomic Analysis of HDAC3 Selective Inhibitor in the Regulation of Inflammatory Response of Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - A Multiomics Approach to Elucidating the SpecificGenomic Targets Regulated by Histone Deacetylase 3(HDAC3) - University of Leicester - Figshare [figshare.le.ac.uk]
Troubleshooting & Optimization
Troubleshooting HDAC3-IN-T247 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC3-IN-T247. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). It is primarily used in research settings to study the role of HDAC3 in various biological processes, including gene expression, cell cycle regulation, and inflammatory signaling. Its anticancer and antiviral activities are also areas of active investigation.[1]
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Information regarding its solubility in other organic solvents is limited. It is considered practically insoluble in aqueous solutions like water, phosphate-buffered saline (PBS), or Tris-based buffers.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for shorter periods (up to one month).[1]
Troubleshooting Guide: Insolubility in Aqueous Solutions
Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). What should I do?
A4: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, and not exceeding 1% for most cell lines.[4][5][6] Some sensitive primary cells may require even lower concentrations (e.g., <0.1%).[4] You will need to determine the tolerance of your specific cell line.
-
Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations of the compound, which can lead to precipitation.
-
Sonication: After dilution, briefly sonicate the solution to help break up any small, insoluble aggregates that may have formed.[1]
-
Use of a Carrier Protein: For cell-based assays, the presence of serum proteins (like albumin) in the culture medium can help to keep hydrophobic compounds in solution. If you are using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA).
Q5: My working solution of this compound is cloudy or has visible particles, even after following the recommended dilution procedure. What else can I try?
A5: If cloudiness or precipitation persists, you may need to employ solubilizing agents. It is crucial to test the compatibility of these agents with your specific experimental setup, as they can have their own biological effects.
-
Pluronic® F-127: This non-ionic surfactant can be used to solubilize hydrophobic compounds for cell-based assays.[7][8] A common method involves preparing a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. An equal volume of this stock is then mixed with your this compound DMSO stock before diluting into the final aqueous buffer.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11] You may need to empirically determine the optimal ratio of cyclodextrin to your compound.
Q6: I am concerned about the potential effects of DMSO and other solubilizing agents on my experiment. How can I control for this?
A6: It is essential to include proper vehicle controls in your experiments. This means that for every experimental condition with this compound, you should have a corresponding control group that receives the same final concentration of DMSO and any other solubilizing agents used, but without the inhibitor. This will allow you to distinguish the effects of the inhibitor from any effects of the vehicle itself.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Reference(s) |
| DMSO | ≥ 20 mg/mL (~51.35 mM) | Sonication is recommended. | [1] |
| Aqueous Buffers (e.g., PBS, Tris) | Practically Insoluble | Direct dissolution is not recommended. | N/A |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration | Reference(s) |
| Most Cell Lines | 0.5% - 1% | [4][5][6] |
| Sensitive/Primary Cells | < 0.1% | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 389.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 256.76 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO, sterile aqueous buffer (e.g., cell culture medium), sterile microcentrifuge tubes.
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
In a sterile tube, add the calculated volume of the aqueous buffer (e.g., 999 µL).
-
While gently vortexing the aqueous buffer, add the calculated volume of the 10 mM this compound stock solution (e.g., 1 µL) dropwise.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.
-
Mandatory Visualizations
Caption: Signaling pathway of NF-κB activation and the role of HDAC3.
References
- 1. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. alzet.com [alzet.com]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HDAC3-IN-T247 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of HDAC3-IN-T247 to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). Its primary mechanism involves binding to the active site of the HDAC3 enzyme, preventing it from removing acetyl groups from histone and non-histone proteins. A key non-histone target is the p65 subunit of NF-κB. Inhibition of HDAC3 leads to an increase in acetylated NF-κB, which modulates its activity and the transcription of downstream target genes involved in processes like inflammation, cell survival, and apoptosis.[1][2][3][4]
Q2: What are the expected cellular outcomes of this compound treatment?
A2: The cellular outcomes of this compound treatment are context-dependent, varying with cell type and experimental conditions. Generally, inhibition of HDAC3 can lead to:
-
Increased Histone Acetylation: This can lead to a more open chromatin structure, altering gene expression.[5][6]
-
Increased NF-κB Acetylation: This is a specific and key indicator of HDAC3 inhibition by T247.[1]
-
Induction of Apoptosis: Prolonged treatment can trigger programmed cell death.[1][7]
-
Cell Cycle Arrest: Inhibition of HDAC3 can halt cell cycle progression.
-
Changes in Gene Expression: Both up- and down-regulation of various genes can be observed.[5]
Q3: How quickly can I expect to see an effect after this compound treatment?
A3: The timeframe for observing effects varies depending on the endpoint being measured.
-
Histone and NF-κB Acetylation: Changes in the acetylation status of proteins are typically early events, detectable within a few hours of treatment.
-
Gene Expression: Alterations in mRNA levels of target genes can often be observed within 6 to 24 hours.
-
Cell Viability and Apoptosis: Effects on cell survival and induction of apoptosis are generally observed after longer incubation periods, typically ranging from 24 to 72 hours.[1]
It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: What are some common issues encountered when optimizing this compound treatment duration?
A4: Researchers may encounter the following:
-
No observable effect: This could be due to insufficient treatment time, a concentration that is too low, or cell line resistance.
-
High cytotoxicity: Extended exposure, even at low concentrations, can lead to significant cell death, which may not be the desired outcome for all experiments.
-
Inconsistent results: This can arise from variations in cell density, passage number, or the timing of treatment and harvesting.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on NF-κB acetylation or histone acetylation | Insufficient treatment duration. | Increase the incubation time. A preliminary time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended. |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Poor compound stability. | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Store the stock solution as recommended by the supplier. | |
| High levels of apoptosis obscuring other endpoints | Treatment duration is too long. | Reduce the incubation time. Analyze earlier time points to capture the desired molecular events before widespread cell death occurs. |
| Concentration of this compound is too high. | Lower the concentration of the inhibitor. | |
| Variability between replicate experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent timing. | Ensure precise and consistent timing for treatment initiation, incubation, and harvesting of samples. |
Experimental Protocols
Protocol 1: Time-Course Analysis of NF-κB p65 Acetylation by Western Blot
Objective: To determine the optimal duration of this compound treatment for inducing the acetylation of NF-κB p65.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., based on IC50 values or literature). Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated NF-κB p65 (e.g., anti-acetyl-p65 at Lys310).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
Objective: To determine the kinetics of apoptosis induction by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or vehicle control as described above.
-
Time Points: Harvest cells at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Live cells will be negative for both stains.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant at each time point.
Data Presentation
Table 1: Expected Time-Dependent Effects of this compound Treatment
| Endpoint | Early Effect (0-8 hours) | Intermediate Effect (8-24 hours) | Late Effect (24-72 hours) |
| Histone Acetylation (e.g., H3, H4) | Increase detectable | Peak levels often observed | Sustained or slightly decreased levels |
| NF-κB p65 Acetylation | Rapid increase | Sustained high levels | May begin to decrease with cell death |
| Target Gene Expression (mRNA) | Initial changes in transcription | Significant up- or down-regulation | Secondary gene expression changes |
| Cell Cycle Arrest | Minimal changes | Accumulation of cells in a specific phase (e.g., G1 or G2/M) | Pronounced cell cycle arrest |
| Apoptosis Induction | Low levels of apoptosis | Increase in early apoptotic markers | Significant increase in late apoptosis and cell death |
Note: The exact timing and magnitude of these effects are cell-type and concentration-dependent and should be determined empirically.
Mandatory Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HDAC3 on p53 Expression and Apoptosis in T Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The critical roles of histone deacetylase 3 in the pathogenesis of solid organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of HDAC3-IN-T247
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of HDAC3-IN-T247.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] Its primary on-target effect is the inhibition of HDAC3's deacetylase activity, leading to an increase in the acetylation of its substrates. A key downstream consequence of HDAC3 inhibition by this compound is the increased acetylation of NF-κB, which modulates its activity and target gene expression.[1][2][3]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for HDAC3 over other HDAC isoforms. While specific off-target screening data against broader protein families (e.g., kinases, GPCRs) is not extensively published, its selectivity within the HDAC family is a key feature. It is crucial, however, for researchers to experimentally verify its selectivity in their specific model system.
Q3: What are potential, though currently unconfirmed, off-target effects of small molecule inhibitors like this compound?
Small molecule inhibitors can sometimes interact with unintended proteins, leading to off-target effects.[4][5] These can arise from structural similarities between the drug target and other proteins, particularly within conserved domains like ATP-binding pockets in kinases.[6] Potential off-target interactions could lead to unexpected phenotypic outcomes in cellular or in vivo experiments.
Q4: Why is it important to identify and mitigate off-target effects?
Identifying and mitigating off-target effects is critical for several reasons:
-
Data Integrity: Off-target effects can lead to misinterpretation of experimental results, incorrectly attributing an observed phenotype to the inhibition of the intended target.
-
Therapeutic Development: In a clinical context, off-target interactions can cause toxicity and adverse side effects.[7]
-
Tool Compound Fidelity: For use as a chemical probe, high selectivity is paramount to ensure that the observed biological effects are genuinely due to the modulation of the intended target.
Q5: What are the initial steps to suspect off-target effects in my experiments?
Suspect off-target effects if you observe:
-
A significant discrepancy between the concentration required for the intended biochemical effect (e.g., HDAC3 inhibition) and the concentration that produces the cellular phenotype.
-
The cellular phenotype does not align with the known biological functions of HDAC3.
-
The use of a structurally distinct HDAC3 inhibitor with similar potency does not replicate the observed phenotype.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
| Possible Cause | Suggested Solution |
| Off-target activity of this compound | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with HDAC3 in your cells at the concentrations used. 2. Orthogonal Control: Use a structurally unrelated HDAC3 inhibitor with a similar or better selectivity profile. If the phenotype is not replicated, it suggests a potential off-target effect of this compound. 3. Dose-Response Analysis: Carefully titrate this compound and correlate the phenotypic EC50 with the on-target biochemical IC50 for HDAC3 inhibition. A large discrepancy may indicate off-target activity. |
| Cell line-specific effects | 1. Test in Multiple Cell Lines: Validate the phenotype in at least one other relevant cell line to ensure the effect is not cell-type specific. |
| Experimental variability | 1. Standardize Protocols: Ensure consistent cell passage number, confluency, and treatment conditions. 2. Appropriate Controls: Always include vehicle (e.g., DMSO) controls. |
Problem 2: How to identify the specific off-target protein(s).
| Technique | Description |
| Kinome Profiling | Screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition. This is particularly relevant as many small molecule inhibitors show cross-reactivity with kinases.[6][8] |
| Proteomic Profiling (e.g., Thermal Proteome Profiling - TPP) | TPP is an unbiased mass spectrometry-based method to identify proteins that are thermally stabilized or destabilized upon compound binding in intact cells.[9] This can reveal both direct targets and downstream pathway modulations. |
| Affinity-based Pull-down with Mass Spectrometry | A biotinylated or otherwise tagged version of this compound can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.[10] |
Problem 3: How to mitigate confirmed off-target effects.
| Strategy | Description |
| Use the Lowest Effective Concentration | Determine the minimal concentration of this compound that effectively inhibits HDAC3 without significantly engaging the off-target. |
| Genetic Validation | Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout HDAC3. If the phenotype of genetic depletion of HDAC3 mirrors the effect of this compound, it provides strong evidence for an on-target mechanism.[6] |
| Use a Cleaner Control Compound | If available, use a more selective HDAC3 inhibitor as a control to differentiate on-target from off-target effects. |
Data Presentation
Table 1: Selectivity Profile of this compound (Hypothetical Kinome Scan)
This table presents hypothetical data for illustrative purposes, as comprehensive public kinome scan data for this compound is not available. Researchers should perform their own kinase profiling experiments.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| HDAC3 (On-Target) | >95% | 240 |
| Off-Target Kinase A | 85% | 800 |
| Off-Target Kinase B | 60% | >1000 |
| Off-Target Kinase C | 15% | >10000 |
| ... (and so on for a full panel) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to HDAC3 in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.[11][12][13]
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble HDAC3 by Western blotting using an anti-HDAC3 antibody.
-
Quantify the band intensities and plot the fraction of soluble HDAC3 as a function of temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
-
Protocol 2: Proteomic Profiling for Off-Target Identification
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Principle: This approach identifies proteins whose abundance changes upon treatment with the inhibitor, which can indicate off-target effects or downstream consequences of on-target inhibition.[14][15]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle at a concentration known to produce the phenotype of interest.
-
Harvest and lyse the cells in a buffer compatible with mass spectrometry.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for quantification):
-
Label the peptide samples from different treatment groups with isobaric TMT reagents.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify thousands of proteins.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins that show statistically significant changes in abundance between the this compound treated and vehicle control groups.
-
Perform pathway analysis on the differentially expressed proteins to identify potentially affected off-target pathways.
-
Visualizations
Caption: On-target pathway of this compound leading to NF-κB acetylation.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical off-target signaling pathway via kinase inhibition.
References
- 1. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Dealing with cellular resistance to HDAC3-IN-T247
Welcome to the technical support center for HDAC3-IN-T247. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). By inhibiting HDAC3, the compound promotes the acetylation of histone and non-histone proteins, leading to the transcriptional activation of tumor suppressor genes, cell cycle arrest, and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity to this compound after initial successful treatments. What are the potential mechanisms of resistance?
Several factors can contribute to acquired resistance to this compound. The most common mechanisms include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target alteration: Mutations in the HDAC3 gene may alter the drug-binding pocket, preventing effective inhibition.
-
Activation of bypass signaling pathways: Cells may activate alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, to compensate for the effects of HDAC3 inhibition.
-
Epigenetic reprogramming: Long-term exposure to the inhibitor can induce stable epigenetic changes that confer a resistant phenotype.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
You can assess the expression and function of drug efflux pumps using the following methods:
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding major drug transporters (e.g., ABCB1).
-
Western Blotting: Detect the protein levels of transporters like P-glycoprotein.
-
Functional Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123). Reduced intracellular accumulation of the dye in resistant cells, which can be reversed by a known efflux pump inhibitor (e.g., Verapamil), indicates increased pump activity.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound
Symptoms:
-
Reduced cleavage of Caspase-3 and PARP upon treatment.
-
Lower percentage of Annexin V-positive cells compared to previous experiments.
Possible Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Activation of Pro-Survival Pathways | Perform Western blot analysis to examine the phosphorylation status of key survival proteins like Akt and ERK. If activated, consider co-treatment with a relevant inhibitor (e.g., a PI3K or MEK inhibitor). |
| Upregulation of Anti-Apoptotic Proteins | Quantify the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) via Western blotting or qPCR. If upregulated, consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax). |
| Cell Line Contamination or Genetic Drift | Perform cell line authentication (e.g., short tandem repeat profiling). |
Issue 2: IC50 Value of this compound Has Significantly Increased
Symptoms:
-
Cell viability assays show a rightward shift in the dose-response curve.
-
The concentration of this compound required to inhibit cell growth by 50% (IC50) is >10-fold higher than in the parental cell line.
Possible Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Step |
| Increased Drug Efflux | Conduct a Rhodamine 123 efflux assay. If increased efflux is confirmed, test if co-treatment with an ABC transporter inhibitor restores sensitivity to this compound. |
| HDAC3 Target Mutation | Sequence the HDAC3 gene in the resistant cell line to identify potential mutations in the drug-binding site. |
| Incorrect Drug Concentration | Verify the concentration and stability of your this compound stock solution. |
Quantitative Data Summary
Table 1: Comparative IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 50 | 1 |
| Resistant Sub-line A | 650 | 13 |
| Resistant Sub-line B | 1200 | 24 |
Table 2: Gene Expression Analysis in Resistant vs. Sensitive Cells
| Gene | Relative mRNA Expression (Fold Change vs. Sensitive) |
| ABCB1 | 15.4 |
| HDAC3 | 1.2 |
| AKT1 | 4.8 |
| BCL2 | 6.2 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Western Blotting for Protein Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HDAC3, anti-p-Akt, anti-ABCB1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanisms of action and resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Interpreting unexpected results in HDAC3-IN-T247 experiments
Welcome to the technical support center for HDAC3-IN-T247. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound.
Q1: I am not observing the expected inhibitory effect of this compound on my cells.
A1: Several factors could contribute to a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] Ensure that you have prepared a fresh stock solution in high-quality, anhydrous DMSO. The compound should be stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[3][4] Repeated freeze-thaw cycles should be avoided.
-
Cell Permeability: While many HDAC inhibitors are cell-permeable, issues with compound uptake can occur.[5] Consider extending the incubation time to see if a delayed effect is observed.
-
Assay Conditions: Ensure that the experimental conditions are optimal. This includes appropriate cell density, incubation time, and the correct concentration of the inhibitor. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Enzyme Activity: If you are using purified enzymes, verify the activity of your HDAC3 enzyme preparation with a known standard or positive control.[6]
Q2: I am observing high background signals in my HDAC activity assay.
A2: High background can obscure the true inhibitory effect of your compound. Here are some potential causes and solutions:
-
Substrate Instability: The fluorescent or colorimetric substrate used in your assay may be unstable and spontaneously hydrolyze. Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions.[6]
-
Contaminated Reagents: Ensure that your assay buffers and other reagents are free from contaminating enzymes that could act on the substrate. Use high-purity reagents.[6]
-
Autofluorescence of the Compound: Test whether this compound itself is fluorescent at the excitation and emission wavelengths used in your assay by running a control with the compound alone.[6]
Q3: My results show high variability between replicate wells.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when dealing with small volumes. Use calibrated pipettes and pre-wet the tips.[6]
-
Thorough Mixing: Gently but thoroughly mix the contents of the wells after each reagent addition.[6]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, avoid using the outermost wells or fill them with a buffer.[6]
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.[6]
Q4: The observed cellular phenotype is not consistent with HDAC3 inhibition. Could there be off-target effects?
A4: this compound is a highly selective inhibitor for HDAC3.[7] However, at very high concentrations, off-target effects can never be completely ruled out for any inhibitor. If you observe unexpected phenotypes, consider the following:
-
Concentration: Are you using the inhibitor at a concentration significantly higher than its reported IC50 for HDAC3 (0.24 µM)?[7] High concentrations increase the likelihood of off-target activity.
-
Cellular Context: The cellular response to HDAC inhibition can be complex and context-dependent. The downstream effects of inhibiting HDAC3 can vary between different cell types.
-
Literature Review: Consult the literature for known downstream effectors of HDAC3 in your specific cellular model to see if the observed phenotype could be an indirect consequence of on-target HDAC3 inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| HDAC3 IC50 | 0.24 µM | [7] |
| Molecular Weight | 389.47 g/mol | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3][4] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for assessing the effect of this compound on cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Western Blot for NF-κB Acetylation
This protocol is designed to detect changes in the acetylation of NF-κB, a known substrate of HDAC3.[9][10]
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate, to preserve the acetylation state post-lysis).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated NF-κB (e.g., anti-acetyl-p65) overnight at 4°C. Also, probe a separate blot or strip the same blot for total NF-κB and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
HDAC3 Immunoprecipitation (IP)
This protocol allows for the specific isolation of HDAC3 and its associated proteins.[11][12]
-
Cell Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HDAC3 antibody or a control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting.
Visualizations
Signaling Pathway of HDAC3 and NF-κB
Caption: HDAC3 deacetylates NF-κB, leading to transcriptional repression. This compound inhibits this process.
Experimental Workflow for Troubleshooting Lack of Inhibitor Effect
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
Western Blotting Workflow for Acetylation Analysis
Caption: Step-by-step workflow for analyzing protein acetylation changes via Western blotting.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Controlling for HDAC3-IN-T247 Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the selective histone deacetylase 3 (HDAC3) inhibitor, HDAC3-IN-T247, during long-term experiments. Ensuring the integrity and consistent concentration of the inhibitor is critical for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound for long-term use?
A1: Proper storage is crucial to maintain the inhibitor's integrity. Storage conditions differ for the solid compound and solutions. For the solid (powder) form, storage at -20°C for up to three years or at 4°C for up to two years is recommended.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month.[2]
Q2: My this compound solution is precipitating after dilution into my aqueous cell culture medium. What should I do?
A2: Precipitation is a common issue for hydrophobic molecules like this compound when diluted into aqueous buffers. This indicates that the compound has exceeded its aqueous solubility limit. Consider the following solutions:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of the inhibitor in your assay.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration up to 0.5% is often tolerated by robust cell lines and can help maintain solubility.[3] Always include a vehicle control with the equivalent DMSO concentration.[3]
-
Adjust Buffer pH: The solubility of compounds can be highly dependent on pH.[3] Experimenting with the pH of your culture medium or buffer, if your experimental design allows, may improve solubility.
Q3: I am concerned that this compound is degrading during my multi-day cell culture experiment. How can I verify its stability?
A3: To confirm the stability of this compound in your specific experimental conditions, a time-course study is recommended.[3] You can incubate the inhibitor in your cell culture medium at 37°C and collect samples at various time points (e.g., 0, 24, 48, 72 hours). The concentration of the intact inhibitor in these samples can then be quantified using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4] A decrease in the compound's peak area over time indicates degradation.[4]
Q4: I'm observing high variability between replicates in my experiments. Could this be related to inhibitor stability?
A4: Yes, high variability can be a symptom of stability issues. Inconsistent sample handling, incomplete solubilization of the stock solution, or degradation of the compound in the assay medium can all lead to variable effective concentrations.[4] To mitigate this, ensure your stock solution is fully dissolved, handle all samples consistently, and validate the inhibitor's stability under your specific assay conditions.[4]
Q5: What is the best practice for preparing and handling stock solutions to maximize stability?
A5: Prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in 100% DMSO.[1][3] Ensure the compound is completely dissolved; using an ultrasonic bath can aid this process.[1] Immediately after preparation, divide the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or -80°C.[4] This practice minimizes the number of freeze-thaw cycles and reduces the risk of water absorption by the hygroscopic DMSO, which can dilute the stock and affect stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid Degradation in Media | The compound may be inherently unstable in aqueous solutions at 37°C or may react with components in the media.[4] The pH of the media could also be a factor.[4] | Perform a stability check in a simpler buffer (e.g., PBS) to assess inherent stability.[4] Test stability in media with and without serum, as serum proteins can sometimes be protective.[4] Quantify the remaining compound over time using HPLC-MS. |
| High Variability Between Replicates | Inconsistent sample handling, incomplete dissolution of the compound, or issues with the analytical method can cause variability.[4] | Ensure precise and consistent timing for sample collection and processing. Confirm complete dissolution of the stock solution before use. Validate your analytical method for linearity, precision, and accuracy.[4] |
| Precipitation Upon Dilution | The final concentration of the inhibitor exceeds its kinetic solubility in the aqueous buffer or cell culture medium.[3] | Decrease the final working concentration of the inhibitor.[3] Optimize the co-solvent (DMSO) concentration, ensuring it is tolerated by the cells and running a vehicle control.[3] |
| Suspected Non-Specific Binding | The inhibitor may be binding to plasticware (e.g., plates, pipette tips), reducing the effective concentration available to the cells.[4][5] | Use low-protein-binding labware. Include a control condition without cells to measure the amount of compound lost to the plasticware alone.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | ||
| Stock Solution | DMSO | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Table 2: Example Stability Data of an Inhibitor in Cell Culture Media at 37°C
This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
| Time Point (Hours) | Mean Peak Area Ratio (Inhibitor/Internal Standard) | % Remaining (Normalized to T=0) |
| 0 | 1.54 | 100% |
| 24 | 1.48 | 96.1% |
| 48 | 1.35 | 87.7% |
| 72 | 1.19 | 77.3% |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Solution
This protocol outlines a procedure to determine the stability of this compound in a specific solution (e.g., cell culture medium) over time using HPLC-MS.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Desired test solution (e.g., DMEM + 10% FBS)
-
Internal Standard (IS) solution (a stable compound with similar analytical properties)
-
Acetonitrile (ACN) with 0.1% formic acid
-
HPLC-MS system
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a fresh working solution of this compound in the test solution to the final desired concentration (e.g., 10 µM).
-
Immediately take an aliquot (e.g., 100 µL).
-
Add the Internal Standard.
-
Precipitate proteins by adding 3-4 volumes of cold ACN.
-
Vortex and centrifuge at high speed to pellet debris.
-
Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubation:
-
Place the remaining working solution in a sterile container and incubate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At each desired time point (e.g., 4, 8, 24, 48, 72 hours), remove an aliquot and process it exactly as described in Step 1.
-
-
HPLC-MS Analysis:
-
Analyze all samples using a validated HPLC-MS method to determine the peak area for this compound and the Internal Standard.
-
-
Data Analysis:
-
Calculate the peak area ratio (this compound / IS) for each time point.
-
Determine the percentage of inhibitor remaining by normalizing the peak area ratio at each time point to the average ratio at T=0: % Remaining = (Peak Area Ratio at time 't' / Average Peak Area Ratio at T=0) x 100
-
Protocol 2: Preparation and Storage of this compound Stock Solutions
Procedure:
-
Before opening, briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Prepare a stock solution in anhydrous DMSO to a concentration of 10-25 mg/mL.
-
To ensure complete dissolution, vortex the solution and use an ultrasonic bath for 5-10 minutes.
-
Dispense the stock solution into single-use aliquots in low-binding polypropylene vials.
-
Seal the vials tightly and label them clearly.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
When ready to use, thaw an aliquot completely at room temperature and vortex gently before making dilutions. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A troubleshooting flowchart for common stability issues.
Caption: Simplified pathway showing HDAC3 action and inhibition.
References
Cell viability issues with high concentrations of HDAC3-IN-T247
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of HDAC3-IN-T247.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] Its mechanism of action involves binding to the active site of the HDAC3 enzyme, preventing it from removing acetyl groups from histone and non-histone proteins.[4] This leads to an increase in protein acetylation, notably of NF-κB, which can induce growth inhibition in cancer cells.[2][5]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound's enzymatic activity is reported to be 0.24 µM.[1][3][6] It is important to note that the effective concentration for observing cellular effects, such as growth inhibition or cytotoxicity, may vary depending on the cell line and experimental conditions.
Q3: Why am I observing decreased cell viability at high concentrations of this compound?
A3: High concentrations of HDAC inhibitors, including selective ones like this compound, can lead to significant cellular stress, ultimately resulting in decreased cell viability. This can be due to a variety of factors including:
-
Induction of Apoptosis: Inhibition of HDAC3 has been shown to trigger programmed cell death (apoptosis) in a dose-dependent manner in sensitive cell lines.[7][8]
-
Cell Cycle Arrest: HDAC3 plays a role in cell cycle progression. Its inhibition can lead to arrest at different phases of the cell cycle, such as the S-phase or G2/M phase, which can precede cell death.[9][10][11]
-
DNA Damage: Inhibition of HDAC3 can be associated with DNA damage, which, if not repaired, can lead to apoptosis.[12]
-
Off-Target Effects: While this compound is selective for HDAC3, at very high concentrations, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out.
-
Solvent Toxicity: If the inhibitor is dissolved in a solvent like DMSO, high concentrations of the final solution in the cell culture medium can lead to solvent-induced cytotoxicity.
Q4: What are considered "high concentrations" for this compound?
A4: A "high concentration" is relative to the IC50 and the specific cell line being used. Generally, concentrations significantly above the IC50 for the intended biological effect (e.g., growth inhibition) could be considered high. For instance, while the enzymatic IC50 is 0.24 µM, concentrations in the range of 1-10 µM or higher might be where significant cytotoxicity is observed in some cell lines. For the similar selective HDAC3 inhibitor RGFP966, an IC50 for apoptosis of 2.6 µM was observed in one cell line, while concentrations up to 10 µM were not cytotoxic in another, highlighting cell-type dependency.[7][13] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentration range for your specific cell model.
Q5: Are the cytotoxic effects of this compound reversible?
A5: The reversibility of cytotoxic effects depends on the concentration, duration of exposure, and the health of the cells. Short-term exposure to moderately high concentrations might induce a reversible cell cycle arrest. However, prolonged exposure to high concentrations that trigger the apoptotic cascade is generally considered an irreversible process.
Troubleshooting Guide
This guide addresses common issues related to cell viability when using high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at concentrations near the IC50. | 1. Cell line hypersensitivity: Some cell lines are inherently more sensitive to HDAC3 inhibition. 2. Incorrect IC50 reference: The published IC50 might be for enzymatic inhibition, not cellular viability in your specific cell line. 3. Compound stability: The compound may have degraded, or the initial stock concentration may be inaccurate. | 1. Perform a thorough literature search for data on your specific cell line and HDAC3 inhibitors. 2. Determine the IC50 for growth inhibition and cytotoxicity in your cell line using a dose-response experiment (e.g., 0.1 µM to 20 µM). 3. Use a fresh aliquot of the inhibitor and verify the stock concentration. |
| Inconsistent results between experiments. | 1. Solvent concentration variability: Inconsistent final DMSO concentration in the culture medium. 2. Cell passage number and health: High passage numbers or unhealthy cells can be more sensitive. 3. Incomplete dissolution of the compound. | 1. Ensure the final DMSO concentration is consistent across all experiments and ideally below 0.5%. Include a vehicle control (DMSO only) at the highest concentration used. 2. Use cells with a consistent and low passage number and ensure they are healthy and actively dividing before treatment. 3. Ensure complete dissolution of the stock solution. Sonication may be helpful. Visually inspect for precipitates. |
| No observed effect on cell viability even at high concentrations. | 1. Cell line resistance: The cell line may be resistant to HDAC3 inhibition-induced apoptosis. 2. Compound inactivity: The inhibitor may have degraded. 3. Incorrect assay for viability: The chosen viability assay may not be sensitive enough or may be incompatible with the treatment. | 1. Confirm HDAC3 expression in your cell line. Consider using a different cell line known to be sensitive to HDAC inhibitors. 2. Test the activity of the inhibitor with a positive control cell line or an in vitro HDAC3 activity assay. 3. Use a reliable and sensitive cell viability assay such as CellTiter-Glo® or an apoptosis assay (e.g., Annexin V/PI staining). |
| Precipitation of the compound in the culture medium. | 1. Poor solubility: The concentration used may exceed the solubility of this compound in the culture medium. 2. Interaction with media components: Components in the serum or media may cause the compound to precipitate. | 1. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Do not exceed the recommended final DMSO concentration. 2. Consider using a serum-free medium for the duration of the treatment if compatible with your cells. Test the solubility of the compound in the medium before treating cells. |
Quantitative Data Summary
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | Enzymatic IC50 | 0.24 µM | - | [1][3][6] |
| This compound | Growth Inhibition | Observed | HCT116, PC-3 | [6] |
| RGFP966 (similar HDAC3 inhibitor) | Apoptosis IC50 | 2.6 µM | SUDHL6 | [7] |
| RGFP966 | Cytotoxicity | Not observed up to 10 µM | HEK/APPsw | [13] |
| RGFP966 | Growth Repression | Observed (dose-dependent) | PLC/PRL/5, Huh7, HepG2 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified HDAC3 signaling in the context of NF-κB regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC3 controls gap 2/mitosis progression in adult neural stem/progenitor cells by regulating CDK1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase 3 Is Required for Efficient T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of Histone Deacetylase 3 reveals critical roles in S-phase progression and DNA damage control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RGFP966 Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Western Blot Data for HDAC3-IN-T247 Studies
Of course. Here is the technical support center with troubleshooting guides and FAQs for normalizing Western blot data for HDAC3-IN-T247 studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and normalizing Western blot experiments for studies involving the selective histone deacetylase 3 (HDAC3) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 3 (HDAC3).[1][2] Its mechanism of action involves blocking the enzymatic activity of HDAC3, which leads to an increase in the acetylation of both histone and non-histone proteins.[3] One of its key effects is the induction of NF-κB acetylation, which can modulate the expression of inflammatory genes and inhibit the growth of cancer cells.[1][2][3]
Q2: Why is normalization crucial for Western blots in inhibitor studies?
Normalization is a critical step to correct for unavoidable experimental variations, such as unequal protein loading or uneven transfer between lanes.[4] This process ensures that any observed changes in protein levels are due to the experimental treatment (e.g., with this compound) and not technical inconsistencies.[5][6] Accurate normalization is essential for making reliable quantitative comparisons between samples.
Q3: Which normalization method is best for this compound studies: Housekeeping Proteins (HKPs) or Total Protein Normalization (TPN)?
For studies involving drug treatments, Total Protein Normalization (TPN) is increasingly recommended and considered the gold standard by many journals.[6][7][8] This is because the expression of commonly used housekeeping proteins (HKPs) like GAPDH or β-actin can be affected by experimental conditions or drug treatments, potentially leading to inaccurate results.[9][10] TPN avoids this issue by normalizing the target protein signal to the total amount of protein in each lane, which is a more stable reference.[4][7] If you must use an HKP, its expression stability must be rigorously validated under your specific experimental conditions.[10][11]
Q4: How do I validate a housekeeping protein (HKP) for my experiments?
To validate an HKP, you must demonstrate that its expression level does not change after treatment with this compound at the concentrations and time points you are studying.[10] This involves running a Western blot with serial dilutions of your control and treated lysates to confirm a linear signal response and to verify that the HKP signal remains constant relative to the total protein load.[11]
Q5: Can this compound treatment affect total protein levels in a sample?
While this compound is designed to be a specific inhibitor, like any drug treatment, it could potentially have broader effects on cellular processes that might alter the overall protein profile. This is another reason why Total Protein Normalization (TPN) is a more robust method, as it relies on the signal from all proteins in the lane, minimizing the impact of changes in a few specific proteins.[8]
Detailed Experimental Protocol
This protocol provides a general framework for a Western blot experiment to assess the effect of this compound on a target protein.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.[12]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and denature samples by heating at 95°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-40 µg) into each well of an SDS-PAGE gel.[13]
5. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For smaller proteins like histones, a 0.2 µm pore size is recommended.[12][14]
6. Total Protein Staining (for TPN):
-
After transfer, rinse the membrane and stain with a reversible total protein stain like Ponceau S to visualize protein bands and confirm transfer efficiency.[15]
-
Image the stained membrane. This image will be used for normalization.
-
Destain the membrane according to the manufacturer's protocol before proceeding to immunodetection.
7. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[15]
-
Incubate the membrane with a validated primary antibody for your target protein (e.g., anti-HDAC3) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 5-10 minutes each.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
8. Signal Detection and Imaging:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation to ensure data is within the linear range for quantification.[11][14]
Caption: A general workflow for a Western blot experiment.
Data Normalization and Analysis
Accurate quantification requires normalizing the band intensity of your target protein against a reliable loading control.
Methods:
-
Total Protein Normalization (TPN): The intensity of the target band is divided by the intensity of the total protein in that lane (from the Ponceau S image). This is the preferred method.[5][7]
-
Housekeeping Protein (HKP) Normalization: The intensity of the target band is divided by the intensity of a validated HKP band (e.g., GAPDH, β-actin) from the same lane.[9][18]
Example Data Analysis:
The following table illustrates how to normalize data for a protein of interest (POI) whose expression is expected to decrease following treatment with this compound.
| Lane | Treatment | POI Intensity (Raw) | GAPDH Intensity (HKP) | Total Protein Intensity (TPN) | Normalized POI (vs HKP) | Normalized POI (vs TPN) |
| 1 | Vehicle | 10,500 | 11,000 | 15,500 | 0.95 | 0.68 |
| 2 | 1µM T247 | 7,200 | 10,800 | 15,300 | 0.67 | 0.47 |
| 3 | 5µM T247 | 4,100 | 10,500 | 15,800 | 0.39 | 0.26 |
| 4 | 10µM T247 | 2,500 | 10,900 | 15,600 | 0.23 | 0.16 |
-
Normalized POI (vs HKP) = (POI Intensity) / (GAPDH Intensity)
-
Normalized POI (vs TPN) = (POI Intensity) / (Total Protein Intensity)
Troubleshooting Guide
Problem: Weak or No Signal
-
Possible Causes:
-
Recommended Solutions:
Problem: High Background
-
Possible Causes:
-
Recommended Solutions:
-
Increase the duration of blocking (e.g., 1-2 hours) or try a different blocking agent (BSA vs. non-fat milk).[15][17]
-
Increase the number and duration of wash steps.[17]
-
Decrease the primary and/or secondary antibody concentrations.[14]
-
Ensure the membrane remains hydrated throughout the immunodetection process.
-
Problem: Inconsistent Housekeeping Protein (HKP) Levels After Treatment
-
Possible Causes:
-
The this compound treatment is altering the expression of your chosen HKP.[10]
-
Inaccurate pipetting leading to unequal loading.
-
-
Recommended Solutions:
-
Switch to Total Protein Normalization (TPN). This is the most reliable solution as it does not depend on a single protein.[6][7]
-
Validate a different HKP to find one that is stable under your experimental conditions.[10]
-
Carefully perform a protein quantification assay and double-check all pipetting steps for accuracy.
-
Problem: Saturated Bands (White Bands on Film or Capped Signal)
-
Possible Causes:
-
Recommended Solutions:
-
Reduce the amount of protein loaded in each lane.[17]
-
Further dilute your primary and/or secondary antibodies.
-
Reduce the exposure time during signal acquisition.
-
Caption: Decision tree for selecting a normalization method.
HDAC3 Signaling Pathway
HDAC3 is a crucial epigenetic regulator involved in multiple signaling pathways, particularly those related to inflammation.[21] HDAC3 can deacetylate transcription factors, altering their activity. A key target is the NF-κB complex. By inhibiting HDAC3, this compound can lead to increased acetylation of NF-κB, which modulates the transcription of pro-inflammatory genes.[21][22]
Caption: Simplified HDAC3 role in NF-κB signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Western blot normalization - Wikipedia [en.wikipedia.org]
- 5. bio-rad.com [bio-rad.com]
- 6. The New Normalization in Western Blotting | Technology Networks [technologynetworks.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. licorbio.com [licorbio.com]
- 9. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. licorbio.com [licorbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Recommended controls for western blot | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. biocompare.com [biocompare.com]
- 21. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Selectivity of HDAC3-IN-T247: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise targeting of individual histone deacetylase (HDAC) isoforms is a critical step in the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comprehensive comparison of the HDAC3 inhibitor, HDAC3-IN-T247, with other HDAC inhibitors, supported by experimental data and detailed protocols to validate its selectivity.
This compound has emerged as a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme implicated in various diseases, including cancer and inflammatory conditions.[1][2] Its selectivity is a key attribute that distinguishes it from many pan-HDAC inhibitors, which can lead to off-target effects. This guide delves into the experimental validation of this compound's selectivity against other HDAC isoforms.
Comparative Inhibitory Activity
The selectivity of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms to that of other well-known HDAC inhibitors. As demonstrated in the table below, this compound exhibits potent inhibition of HDAC3 with an IC50 value of 0.24 µM.[3] Remarkably, it shows no significant inhibition of other HDAC isozymes, even at concentrations as high as 100 µM, underscoring its exceptional selectivity.[3]
In contrast, pan-HDAC inhibitors such as Vorinostat (SAHA) and Panobinostat inhibit a broad range of HDAC isoforms with low nanomolar potency. Class-selective inhibitors like MS-275 show selectivity for Class I HDACs but still inhibit multiple isoforms within that class.[4]
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (nM) | HDAC7 (µM) | HDAC8 (nM) | HDAC9 (µM) | HDAC10 (nM) | HDAC11 (nM) |
| This compound | >18,000 | - | 240 | >100 | - | >100 | - | >100 | - | - | - |
| Vorinostat (SAHA) | 10 - 130 | - | 20 | - | - | - | - | - | - | - | - |
| Panobinostat | 2.1 - 4 | 3 | 2.1 | 531 | - | 14 | - | 61 | - | 12 | 3 |
| MS-275 (Entinostat) | 180 | - | 44,900 | >10,000 | - | >10,000 | >10,000 | 740 | >10,000 | - | - |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. The selectivity of this compound against HDAC2, 5, 7, 9, 10, and 11 is inferred from statements of its high selectivity and lack of inhibition of other isoforms, though specific IC50 values were not found in the search results.
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified HDAC isoform.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound being tested.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and other test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.) to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted HDAC inhibitor.
-
Add the diluted HDAC enzyme to each well.
-
Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the deacetylase reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement: NF-κB p65 Acetylation Assay in HCT116 Cells
This assay confirms that this compound can selectively inhibit HDAC3 within a cellular context by measuring the acetylation of a known HDAC3 substrate, the p65 subunit of NF-κB.[1][2]
Principle: HDAC3 deacetylates the p65 subunit of NF-κB, a key step in the activation of the NF-κB signaling pathway. Inhibition of HDAC3 by this compound leads to an accumulation of acetylated p65, which can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture HCT116 human colon cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a control inhibitor (e.g., Vorinostat) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated-p65 (e.g., at Lys310).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p65 or a housekeeping protein like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated-p65 and total p65.
-
Normalize the acetylated-p65 signal to the total p65 signal to determine the relative level of p65 acetylation.
-
Signaling Pathway and Experimental Workflow
To further visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: HDAC3-NF-κB Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of HDAC3 Inhibitors: HDAC3-IN-T247 vs. RGFP966
A Comprehensive Efficacy Comparison for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, Histone Deacetylase 3 (HDAC3) has emerged as a critical therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of selective HDAC3 inhibitors is a key focus for researchers seeking to minimize off-target effects associated with pan-HDAC inhibitors. This guide provides a detailed, evidence-based comparison of two prominent selective HDAC3 inhibitors: HDAC3-IN-T247 and RGFP966.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | RGFP966 |
| HDAC3 IC50 | ~0.24 µM[1] | ~0.08 µM - 1.5 µM[2][3] |
| Selectivity | Selective for HDAC3[4]. | Selective for HDAC3 over other Class I HDACs (HDAC1, 2, and 8)[3][5]. |
| In Vitro Efficacy | Induces NF-κB acetylation and inhibits cancer cell growth[4]. Prevents the formation of damaging reactive astrocytes[1]. | Modulates macrophage signaling, exhibits antimicrobial activity, and improves motor deficits in Huntington's disease models[6][7]. Prevents the formation of damaging reactive astrocytes, potentially to a greater degree than T247[1]. |
| In Vivo Efficacy | Data not readily available in published literature. | Demonstrates neuroprotective effects and improves motor function in mouse models of Huntington's disease and ameliorates Alzheimer's disease-related pathologies[3][8]. Reduces inflammation and tissue damage in models of traumatic brain injury[9]. |
| Mechanism of Action | Increases NF-κB acetylation[4]. | Attenuates NF-κB p65 transcriptional activity[5]. |
Delving into the Data: A Quantitative Comparison
The inhibitory potency against HDAC3 is a crucial determinant of the efficacy of these compounds. While both are potent inhibitors, the reported IC50 values vary across different studies, likely due to differing experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 Value | Reference |
| This compound | HDAC3 | 0.24 µM | [1] |
| RGFP966 | HDAC3 | 80 nM | [10] |
| HDAC3 | 1.5 µM | [3] | |
| HDAC1 | 4.423 µM | [3] | |
| HDAC2 | 6.8 µM | [3] | |
| HDAC8 | No inhibition observed | [3] |
Note: IC50 values can vary depending on the assay conditions, such as substrate and enzyme source.
A direct comparison in a study on reactive astrocytes indicated that while both compounds were effective, RGFP966 more completely prevented the formation of damaging reactive astrocytes compared to this compound, suggesting potentially higher potency in that specific cellular context[1].
Understanding the Mechanism: Signaling Pathways
Both this compound and RGFP966 have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. HDAC3 is known to deacetylate components of the NF-κB pathway, influencing its transcriptional activity.
Caption: HDAC3 modulates NF-κB signaling through deacetylation.
Experimental Corner: Protocols and Workflows
Reproducible and rigorous experimental design is paramount in drug efficacy studies. Below are detailed methodologies for key assays used to evaluate HDAC3 inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for evaluating HDAC inhibitor efficacy.
Detailed Experimental Protocols
1. HDAC Activity Assay (Fluorometric)
-
Principle: This assay measures the enzymatic activity of HDACs using a fluorogenic substrate. Deacetylation of the substrate by HDACs, followed by the addition of a developer, results in a fluorescent signal that is proportional to HDAC activity.
-
Materials:
-
HDAC3 enzyme (recombinant)
-
This compound or RGFP966
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and RGFP966) in assay buffer.
-
In a 96-well plate, add assay buffer, HDAC3 enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-20 minutes.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition and determine the IC50 value using a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound or RGFP966
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blotting for NF-κB Pathway Activation
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It can be used to assess the phosphorylation and acetylation status of key proteins in the NF-κB pathway.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-acetyl-p65, anti-p65, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Logical Comparison of Inhibitor Features
Caption: A logical breakdown of the key comparative features.
Conclusion and Future Directions
Both this compound and RGFP966 are valuable research tools for dissecting the biological roles of HDAC3. RGFP966 currently has a more extensive body of published literature, particularly in the context of in vivo studies, making it a more established compound for preclinical research in neurodegenerative and inflammatory models. Its selectivity profile against other class I HDACs is also well-characterized.
This compound shows clear promise as a potent and selective HDAC3 inhibitor with demonstrated in vitro efficacy in cancer models. However, the current lack of publicly available in vivo data for this compound is a significant limitation for a direct and comprehensive comparison of its therapeutic potential against RGFP966.
Future research should focus on head-to-head in vitro and in vivo studies under standardized conditions to definitively establish the relative potency, selectivity, and efficacy of these two inhibitors. The development of more extensive in vivo data for this compound will be crucial for its advancement as a potential therapeutic agent. Researchers should carefully consider the specific context of their study, including the cell type and disease model, when selecting the most appropriate HDAC3 inhibitor for their experimental needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 8. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HDAC3-IN-T247 and Vorinostat in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective HDAC3 inhibitor, HDAC3-IN-T247, and the pan-HDAC inhibitor, vorinostat, based on their performance in cancer cell lines. This analysis synthesizes available experimental data on their mechanisms of action, anti-proliferative effects, and cellular pathways, offering a comprehensive resource for evaluating these two distinct epigenetic modulators.
At a Glance: Key Differences
| Feature | This compound | Vorinostat (SAHA) |
| Target Selectivity | Highly selective for HDAC3 | Pan-HDAC inhibitor (Class I and II) |
| Mechanism of Action | Increases acetylation of HDAC3-specific substrates (e.g., NF-κB) | Broadly increases acetylation of histones and non-histone proteins |
| Reported Potency | Sub-micromolar IC50 against HDAC3 | Nanomolar IC50 against multiple HDACs |
| FDA Approval | Research compound | Approved for Cutaneous T-Cell Lymphoma (CTCL) |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activity and anti-proliferative effects of this compound and vorinostat.
Table 1: Inhibitory Activity against HDAC Isozymes
This table presents the half-maximal inhibitory concentrations (IC50) of each compound against various HDAC enzymes, highlighting the difference in their selectivity profiles.
| Compound | HDAC1 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) |
| This compound | 19 µM[1] | 0.24 µM[2] | >100 µM[1] | >100 µM[1] | >100 µM[1] |
| Vorinostat | 10 nM[2] | 20 nM[2] | - | Inhibited[2] | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table compares the growth-inhibitory effects (IC50) of the two compounds in various cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50) | Vorinostat (IC50) |
| HCT116 | Colon Carcinoma | ~5 µM | ~2 µM[3] |
| PC-3 | Prostate Cancer | ~10 µM | 2.5 - 7.5 µM[4] |
| MCF-7 | Breast Adenocarcinoma | Not Reported | 0.685 µM[5] |
| A549 | Lung Carcinoma | Not Reported | 1.64 µM[5] |
| MV4-11 | B-cell Leukemia | Not Reported | 0.636 µM[5] |
| Daudi | Burkitt's Lymphoma | Not Reported | 0.493 µM[5] |
| SW-982 | Synovial Sarcoma | Not Reported | 8.6 µM[1] |
| SW-1353 | Chondrosarcoma | Not Reported | 2.0 µM[1] |
Mechanism of Action and Affected Signaling Pathways
The distinct selectivity profiles of this compound and vorinostat result in different downstream cellular effects.
This compound: Targeted Inhibition of HDAC3
This compound's high selectivity for HDAC3 leads to the hyperacetylation of a specific subset of proteins. A key target is the p65 subunit of NF-κB, a critical regulator of inflammatory and survival pathways.[6] By inhibiting HDAC3-mediated deacetylation, this compound increases NF-κB acetylation, which can modulate its transcriptional activity and contribute to the growth inhibition of cancer cells.[2]
Vorinostat: Broad-Spectrum HDAC Inhibition
Vorinostat's pan-HDAC inhibition leads to a global increase in the acetylation of both histone and non-histone proteins. This widespread epigenetic remodeling affects the expression of a larger set of genes, leading to multiple anti-cancer effects, including:
-
Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, often at the G1 and G2/M phases, partly through the upregulation of cyclin-dependent kinase inhibitors like p21.[7]
-
Induction of Apoptosis: Vorinostat triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins and the activation of caspases.[8][9][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and vorinostat.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or vorinostat for a specified period, typically 48 to 72 hours.
-
Reagent Incubation: MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.
Western Blot for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins.
-
Cell Lysis: Cells treated with HDAC inhibitors are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for acetylated proteins (e.g., acetyl-NF-κB, acetyl-histone H3) and loading controls (e.g., β-actin, total histone H3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the HDAC inhibitor for a specified time.
-
Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or a similar viability dye (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
This compound and vorinostat represent two distinct strategies for targeting HDACs in cancer. This compound offers a highly selective approach, with its effects primarily mediated through the inhibition of HDAC3 and subsequent modulation of specific pathways like NF-κB. This selectivity may offer a more targeted therapeutic window with potentially fewer off-target effects.
In contrast, vorinostat's broad-spectrum activity against Class I and II HDACs results in a more global impact on the cellular epigenome, leading to pleiotropic anti-cancer effects such as cell cycle arrest and apoptosis across a wide range of cancer cell lines. While this broad activity has led to its clinical approval for CTCL, it may also contribute to a different toxicity profile compared to more selective inhibitors.
The choice between a selective and a pan-HDAC inhibitor will depend on the specific cancer type, the underlying dependencies on particular HDAC isoforms, and the desired therapeutic outcome. The data presented in this guide provides a foundation for researchers to make informed decisions in the design of future preclinical and clinical studies.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Histone Deacetylase Inhibitor Vorinostat Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 3 (HDAC3) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HDAC3-IN-T247 and Alternative HDAC3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of HDAC3-IN-T247's performance against other selective HDAC3 inhibitors, supported by available experimental data.
Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the HDAC3 inhibitor, this compound, alongside two other selective inhibitors, RGFP966 and BRD-3308. The comparison focuses on their inhibitory potency, supported by a detailed examination of experimental protocols for IC50 determination and an overview of the HDAC3 signaling pathway.
Performance Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available enzymatic and cellular IC50 values for this compound and its alternatives. It is important to note that direct comparative cellular IC50 data in the same cell lines for all three inhibitors is not consistently available in the public domain.
Table 1: Enzymatic IC50 Values against HDAC3
| Compound | Enzymatic IC50 (nM) |
| This compound | 240[1] |
| RGFP966 | 80[2][3] |
| BRD-3308 | 54[4][5] |
Table 2: Cellular IC50 Values
| Compound | Cell Line | Cellular IC50 (µM) |
| This compound | HCT116 (colon cancer) | Growth-inhibitory effects observed, specific IC50 not reported[1] |
| PC-3 (prostate cancer) | Growth-inhibitory effects observed, specific IC50 not reported[1] | |
| RGFP966 | RAW 264.7 (macrophage) | 0.21[3] |
| BRD-3308 | 2D10 (T-cell line) | Activity observed, specific IC50 not reported[5] |
Understanding the Mechanism: The HDAC3 Signaling Pathway
HDAC3 functions as a transcriptional corepressor, influencing a variety of signaling pathways crucial for cell growth, differentiation, and survival. Its inhibition can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis. Key pathways modulated by HDAC3 include NF-κB, Notch, Wnt, and TGF-β signaling. The diagram below illustrates a simplified overview of HDAC3's role in transcriptional regulation.
Caption: A diagram illustrating the role of HDAC3 in gene repression and the mechanism of action for HDAC3 inhibitors.
Experimental Protocols
In Vitro Enzymatic IC50 Determination
The enzymatic activity of HDAC3 and its inhibition by compounds like this compound are commonly assessed using a fluorometric assay.
Principle: This assay measures the fluorescence generated from a substrate that has been deacetylated by HDAC3. The inhibitor's potency is determined by its ability to reduce this fluorescence.
Materials:
-
Recombinant human HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other test compounds dissolved in DMSO
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
In a 96-well plate, add the assay buffer, diluted inhibitor, and recombinant HDAC3 enzyme.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular IC50 Determination using MTT Assay
The cytotoxic effect of HDAC3 inhibitors on cancer cell lines is frequently determined using a colorimetric MTT assay.
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, PC-3)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Caption: A workflow diagram illustrating the key steps in determining the cellular IC50 of an inhibitor using the MTT assay.
References
A Side-by-Side Comparison of HDAC3-IN-T247 and Other Benzamide-Based Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of HDAC3-IN-T247 with other prominent benzamide-based histone deacetylase (HDAC) inhibitors. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs by offering a clear overview of the performance and characteristics of these compounds.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected benzamide-based HDAC inhibitors against a panel of HDAC isoforms. This data highlights the varying potency and selectivity profiles of these compounds.
| Inhibitor | Class | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | HDAC11 (μM) |
| This compound | Benzamide | - | - | 0.24 | - | - | - |
| Mocetinostat (MGCD0103) | Benzamide | 0.15[1][2][3][4] | 0.29[1][2][3][4] | 1.66[1][2][3][4] | >10[5] | >10[3] | 0.59[1][3] |
| Entinostat (MS-275) | Benzamide | 0.243[6][7] | 0.453[6][7] | 0.248[6][7] | >100 | >100[8] | - |
| CI-994 (Tacedinaline) | Benzamide | 0.9[9][10][11] | 0.9[9][10][11] | 1.2[9][10][11] | - | >20[9][10][11] | - |
| RGFP966 | Benzamide | 5.6[12][13] | 9.7[12][13] | 0.08[13][14][15][16] | - | >100[12][13] | - |
Experimental Protocols
The following are representative protocols for key experiments used to characterize HDAC inhibitors.
Biochemical HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
HDAC inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
Add a fixed amount of purified HDAC enzyme to each well of the microplate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of HDAC inhibitors on the acetylation status of histones within cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
HDAC inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the acetylated histone mark.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.
Mandatory Visualizations
Signaling Pathway: HDAC3 and NF-κB Regulation
The following diagram illustrates the role of HDAC3 in the deacetylation of the p65 subunit of NF-κB, a key event in the regulation of inflammatory gene expression. Inhibition of HDAC3 by benzamide inhibitors prevents this deacetylation, leading to the modulation of NF-κB activity.
Caption: HDAC3-mediated deacetylation of NF-κB p65 and its inhibition.
Experimental Workflow: HDAC Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing HDAC inhibitors, from initial biochemical assays to cellular validation.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mybio.ie [mybio.ie]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. rndsystems.com [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
Assessing the Impact of HDAC3-IN-T247 on Global Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor HDAC3-IN-T247 and its impact on global histone acetylation, benchmarked against other well-established HDAC inhibitors, Vorinostat (SAHA) and Romidepsin. This document summarizes key performance data, details experimental protocols for assessing histone acetylation, and visualizes relevant biological pathways and workflows.
Introduction to HDACs and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The balance between histone acetylation and deacetylation is critical for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.[2]
HDAC inhibitors are a class of therapeutic agents that interfere with the activity of HDACs, leading to an accumulation of acetylated histones and a more open chromatin state, which can reactivate the expression of tumor suppressor genes.[3] These inhibitors are broadly classified based on their chemical structure and their selectivity for different classes of HDACs.
Overview of Compared HDAC Inhibitors
This guide focuses on comparing the selective HDAC3 inhibitor, this compound, with the pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Romidepsin.
-
This compound: A potent and selective inhibitor of HDAC3.[4] It has been shown to induce NF-κB acetylation in human colon cancer HCT116 cells in a dose-dependent manner.[5][6]
-
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC enzymes.[7] It is known to induce the accumulation of acetylated histones H3 and H4.[7]
-
Romidepsin (FK228): A potent class I-selective HDAC inhibitor.[3] It has been shown to cause a dose-dependent increase in histone H3 acetylation.[8]
Comparative Performance Data
Table 1: Comparison of IC50 Values for HDAC Inhibition
| Inhibitor | Target HDAC(s) | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| This compound | HDAC3 | 0.24 | Enzymatic assay | [9] |
| Vorinostat (SAHA) | Pan-HDAC | 0.27 (for HDAC3) | Enzymatic assay | [9] |
| Romidepsin | Class I HDACs | - | - | [3] |
Table 2: Comparison of Effects on Global Histone Acetylation
| Inhibitor | Cell Line | Histone Mark | Fold Change in Acetylation | Treatment Conditions | Reference |
| This compound | HCT116 | NF-κB acetylation | Dose-dependent increase | Not specified | [5][6] |
| Vorinostat (SAHA) | HCT116 | Acetyl-Histone H3, Acetyl-Histone H4 | Transient increase, reversed within 12h of drug removal | Not specified | [10] |
| Romidepsin | OCI-AML3, SKM-1, MDS-L | H3K9ac | Dose-dependent increase | 0.5-5 nM for 24-72h | [11][12] |
| Romidepsin | IPF Fibroblasts | Acetyl-Histone H3 | ~4-fold increase | 10 nM for 144h | [8] |
| Romidepsin | Jurkat | Acetyl-Histone H3 | Dose-dependent increase | 10-100 nM for 24h | [13] |
Experimental Protocols
This section provides detailed methodologies for assessing global histone acetylation using Western blotting, a widely used technique in this field.
Western Blot Analysis of Global Histone Acetylation
This protocol is a generalized procedure and may require optimization based on the specific cell line and antibodies used.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 or Jurkat) at an appropriate density in a 6-well plate or 10 cm dish and allow them to adhere overnight (for adherent cells).
-
Treat the cells with varying concentrations of the HDAC inhibitor (this compound, Vorinostat, or Romidepsin) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method):
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in PBS and centrifuge at 1,500 rpm for 5 minutes. For suspension cells, directly centrifuge the culture.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histone proteins.
-
Neutralize the acid by adding 1/5 volume of 1M Tris-HCl, pH 8.0.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of histone extract (e.g., 10-20 µg) with 2x Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band for each sample.
-
Calculate the fold change in histone acetylation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the general signaling pathway of HDAC inhibition and the experimental workflow for assessing histone acetylation.
Caption: General mechanism of HDAC inhibition leading to histone hyperacetylation and transcriptional activation.
Caption: Experimental workflow for assessing histone acetylation by Western blot.
Conclusion
This compound is a potent and selective inhibitor of HDAC3, with an IC50 value comparable to the pan-HDAC inhibitor Vorinostat for this specific isozyme.[9] While its primary reported cellular effect is the induction of NF-κB acetylation, its impact on global histone acetylation requires further direct comparative studies.[5][6]
Vorinostat and Romidepsin, broader-acting HDAC inhibitors, have been demonstrated to induce global hyperacetylation of histones H3 and H4 in various cancer cell lines.[7][8][10][11][12][13] The provided experimental protocol for Western blotting offers a robust method for researchers to directly compare the effects of this compound and other HDAC inhibitors on global histone acetylation in their specific models of interest. Such direct comparisons will be crucial for a comprehensive understanding of the cellular and therapeutic effects of these compounds.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. researchgate.net [researchgate.net]
- 6. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The histone deacetylase inhibitor, romidepsin, as a potential treatment for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor Romidepsin induces as a cascade of differential gene expression and altered histone H3K9 marks in myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate HDAC3-IN-T247's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HDAC3-IN-T247 with other histone deacetylase (HDAC) inhibitors, supported by experimental data from orthogonal assays. These assays are crucial for validating the mechanism of action, target engagement, and cellular effects of this compound, ensuring a comprehensive understanding of its therapeutic potential.
Executive Summary
This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme implicated in various diseases, including cancer and inflammatory conditions.[1] Its mechanism of action involves the direct inhibition of HDAC3's catalytic activity, leading to an increase in the acetylation of both histone and non-histone protein substrates. A key downstream effect is the enhanced acetylation of the p65 subunit of NF-κB, a critical regulator of inflammatory and immune responses. This guide compares this compound primarily with the well-characterized HDAC3-selective inhibitor RGFP966 and the class I-selective inhibitor Entinostat, providing a framework for evaluating its performance in key validation assays.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for this compound and its alternatives across various assays.
Table 1: Biochemical Potency and Selectivity of HDAC Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | HDAC3 | 0.24 | Selective for HDAC3 over HDAC1, 4, 6, and 8. | [2] |
| RGFP966 | HDAC3 | 0.08 | Initially reported as highly selective for HDAC3. Later studies suggest it also inhibits HDAC1 and HDAC2. | [3][4] |
| Entinostat (MS-275) | HDAC1, HDAC3 | HDAC1: ~0.15, HDAC3: ~0.57 | Selective for Class I HDACs, particularly HDAC1 and HDAC3. | [5] |
| Vorinostat (SAHA) | Pan-HDAC | ~0.27 (for HDAC3) | Pan-HDAC inhibitor, targeting multiple HDAC isoforms. | [2] |
Table 2: Cellular Activity on NF-κB Acetylation
| Compound | Cell Line | Assay | Effect on NF-κB (p65) Acetylation | Reference |
| This compound | HCT116 | Western Blot | Dose-dependent increase | [2] |
| RGFP966 | RAW 264.7 | Western Blot | Attenuates NF-κB p65 transcriptional activity | [6] |
| Entinostat (MS-275) | Various | Western Blot | Increases NF-κB acetylation |
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows.
Caption: HDAC3 deacetylation of NF-κB p65 and its inhibition by this compound.
Caption: Workflow of orthogonal assays to validate the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay verifies the direct binding of this compound to HDAC3 in a cellular context by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Treat cells with various concentrations of this compound, a negative control (e.g., DMSO), and a positive control (another known HDAC3 binder) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HDAC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. An increase in the amount of soluble HDAC3 at higher temperatures in the presence of this compound indicates target engagement.
-
Immunoprecipitation and Western Blot for NF-κB (p65) Acetylation
This assay directly measures the increase in acetylation of a key non-histone substrate of HDAC3, the p65 subunit of NF-κB.
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound or control compounds.
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the lysates with an anti-p65 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine) or an antibody specific for acetylated p65 (if available).
-
To confirm equal loading of p65, the membrane can be stripped and re-probed with a total p65 antibody.
-
Visualize the bands using a chemiluminescence detection system. A stronger signal for acetylated p65 in the this compound-treated samples confirms the inhibition of HDAC3's deacetylase activity on this substrate.
-
Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to determine if this compound treatment leads to increased histone acetylation at specific gene promoters regulated by HDAC3.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or control compounds.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Ac-H3) or anti-acetyl-Histone H4 (Ac-H4)) or a negative control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., promoters of known HDAC3 target genes) using real-time PCR. An increase in the amount of immunoprecipitated DNA in the this compound-treated samples indicates increased histone acetylation at those loci.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in histone acetylation patterns.
-
Gene Expression Analysis by RNA Sequencing (RNA-seq)
This assay provides a global view of the transcriptional changes induced by this compound, which are expected to be a downstream consequence of altered histone and non-histone protein acetylation.
Protocol:
-
RNA Extraction and Library Preparation:
-
Treat cells with this compound, control compounds, or vehicle.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the high-quality RNA samples.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to controls.
-
Perform pathway analysis to identify the biological processes and signaling pathways affected by the observed gene expression changes. The results should align with the known functions of HDAC3 and the consequences of its inhibition.
-
Conclusion
The validation of this compound's mechanism of action requires a multi-faceted approach employing a suite of orthogonal assays. The data presented in this guide, comparing this compound to other well-established HDAC inhibitors, provides a strong foundation for its characterization as a potent and selective HDAC3 inhibitor. The detailed experimental protocols offer a practical framework for researchers to independently verify its target engagement, its impact on substrate acetylation, and its downstream effects on gene expression. This comprehensive evaluation is essential for advancing this compound through the drug development pipeline and realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hdac3 is essential for the maintenance of chromatin structure and genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
A Head-to-Head Battle: The Selective HDAC3 Inhibitor, HDAC3-IN-T247, versus Pan-HDAC Inhibitors
For researchers and drug development professionals, the quest for targeted and effective cancer therapies is paramount. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. However, the broad activity of pan-HDAC inhibitors can lead to off-target effects and toxicity. This guide provides a detailed comparison of the selective inhibitor, HDAC3-IN-T247, against widely-used pan-HDAC inhibitors, offering insights into their respective potencies, selectivities, and cellular activities.
This comparison guide delves into the biochemical and cellular differences between this compound and three prominent pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA). By presenting key experimental data and methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and the selected pan-HDAC inhibitors was assessed against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | >100,000 | >100,000 | 240 | >100,000 | >100,000 | >100,000 | - |
| Vorinostat (SAHA) | 10 | - | 20 | - | - | - | - |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | >13.2 | <13.2 | >13.2 | - |
| Trichostatin A (TSA) | 4.99 | - | 5.21 | 27.6 | 16.4 | - | 24.3 |
Data Interpretation: The data clearly demonstrates the high selectivity of this compound for HDAC3, with negligible activity against other tested isoforms. In contrast, Vorinostat, Panobinostat, and Trichostatin A exhibit potent inhibition across multiple HDAC isoforms, confirming their classification as pan-HDAC inhibitors. Panobinostat, in particular, shows broad and potent activity against Class I, II, and IV HDACs.[1][2][3][4]
Cellular Activity and Biological Impact
Beyond enzymatic inhibition, the cellular consequences of treatment with these inhibitors are critical. This compound has been shown to induce NF-κB acetylation in a dose-dependent manner in human colon cancer cells (HCT116), a hallmark of selective HDAC3 inhibition in a cellular context.[3][5][6] This targeted activity leads to the inhibition of cancer cell proliferation.[3][5]
Pan-HDAC inhibitors, due to their broader activity, induce a wider range of cellular effects. Vorinostat and Panobinostat are known to cause cell cycle arrest, typically in the G1/S or G2/M phase, and induce apoptosis (programmed cell death) in various cancer cell lines.[7] These effects are a result of the hyperacetylation of numerous histone and non-histone proteins, leading to widespread changes in gene expression.[2]
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway involving HDAC3 and a typical workflow for evaluating HDAC inhibitors.
Caption: Simplified Wnt signaling pathway, where HDAC3 acts as a transcriptional repressor.[1][2]
Caption: A typical workflow for the screening and characterization of HDAC inhibitors.
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and replication.
Fluorometric HDAC Activity/Inhibition Assay
This biochemical assay is used to determine the IC50 values of inhibitor compounds against specific HDAC isoforms.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors will reduce the rate of deacetylation, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a lysine developer and Trichostatin A (as a stop reagent)
-
Test compounds (this compound and pan-HDAC inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Reaction: To each well of the microplate, add the assay buffer, the diluted recombinant HDAC enzyme, and the diluted test compound (or DMSO for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The choice between a selective HDAC3 inhibitor and a pan-HDAC inhibitor is highly dependent on the research question and therapeutic strategy. This compound offers a highly selective tool for probing the specific functions of HDAC3 in normal and disease biology, with the potential for a more targeted therapeutic approach with fewer off-target effects. Pan-HDAC inhibitors such as Vorinostat, Panobinostat, and Trichostatin A, while less selective, provide broad-spectrum HDAC inhibition that has proven effective in certain clinical contexts, likely through the simultaneous modulation of multiple signaling pathways. This guide provides a foundational dataset and methodological overview to aid researchers in navigating these choices and advancing the field of epigenetic drug discovery.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dppiv.com [dppiv.com]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. abcam.co.jp [abcam.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for HDAC3-IN-T247
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent and selective histone deacetylase 3 (HDAC3) inhibitor, HDAC3-IN-T247. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a bioactive compound with anticancer and antiviral properties, necessitating careful handling to prevent accidental exposure.[1] The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Disposable gown or lab coat | - Face shield (in addition to goggles)- Double-gloving- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator (PAPR) for larger quantities or if aerosolization is possible) |
| Handling of Liquids/Solutions (e.g., dissolving, plating) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Face shield- Chemical-resistant apron |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Laboratory coat | - Face shield- Chemical-resistant apron |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Face shield- Chemical-resistant apron |
Note: Always inspect PPE for integrity before use and follow manufacturer's guidelines for proper donning, doffing, and disposal.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is typically shipped at ambient temperature as a non-hazardous chemical for transport purposes.[2]
-
For long-term storage (months to years), keep the solid powder in a dry, dark location at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
2. Preparation and Handling:
-
All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.[3]
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid creating dust.
-
For preparing solutions, slowly add the solvent (e.g., DMSO) to the solid to prevent splashing.[4] Sonication may be recommended for complete dissolution.[4]
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a fume hood or other ventilated enclosure.
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Keep all containers of this compound tightly sealed when not in use.
4. Post-Experiment Decontamination:
-
Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with the compound. Use an appropriate cleaning agent as determined by your institution's safety protocols.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste stream.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step. All waste generated from handling this potent compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable labware. Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: This includes stock solutions, experimental solutions containing this compound, and the first rinse of any contaminated glassware. Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Segregate chlorinated and non-chlorinated solvent waste as per your institution's guidelines.[7]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8][9] After rinsing, deface or remove the original label before disposing of the container according to your institution's procedures for non-hazardous lab glass or plastic.[8]
Never dispose of this compound down the drain or in the regular trash. [10] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram outlines the key stages and decision points for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 4. This compound | Antiviral | Histone Demethylase | TargetMol [targetmol.com]
- 5. targetmol.com [targetmol.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
